Mocetinostat
Description
Properties
IUPAC Name |
N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLUBSXIHFDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222945 | |
| Record name | Mocetinostat | |
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Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Peroxidase | |
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CAS No. |
726169-73-9, 9003-99-0 | |
| Record name | Mocetinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=726169-73-9 | |
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| Record name | Mocetinostat [USAN:INN] | |
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| Record name | Mocetinostat | |
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| Record name | Peroxidase | |
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| Record name | Mocetinostat | |
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| Record name | Peroxidase | |
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| Record name | MOCETINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GWB8T96J | |
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Foundational & Exploratory
Mocetinostat (MGCD0103): A Technical Guide on the Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mocetinostat (also known as MGCD0103) is an orally available, isotype-selective histone deacetylase (HDAC) inhibitor with potent anti-tumor activity.[1][2] It selectively targets Class I and Class IV HDACs, enzymes that are frequently deregulated in various cancers.[1][3][4] By inhibiting these enzymes, this compound induces the hyperacetylation of histone and non-histone proteins, leading to the reactivation of silenced tumor suppressor genes and triggering a cascade of anti-cancer effects.[4][5] This technical guide provides an in-depth analysis of this compound's core mechanism of action, detailing its effects on gene expression, apoptosis, cell cycle progression, and key oncogenic signaling pathways. Quantitative data from preclinical studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development.
Core Mechanism of Action: Isotype-Selective HDAC Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of Class I (HDAC1, HDAC2, HDAC3) and Class IV (HDAC11) histone deacetylases.[1][3][6] In cancer, HDACs are often overexpressed, leading to the deacetylation of lysine residues on histones. This results in a condensed chromatin structure, which represses the transcription of critical tumor suppressor genes.[1][4]
This compound, a benzamide-based compound, binds to the active site of these specific HDACs, blocking their enzymatic activity.[4][7] This action restores the balance of histone acetylation, leading to a more "open" chromatin configuration and allowing for the transcription of previously silenced genes.[4] Beyond histones, this compound's inhibition of HDACs also increases the acetylation of various non-histone proteins, including transcription factors like p53, which further contributes to its anti-tumor effects.[4][8]
Figure 1: Core mechanism of this compound via HDAC inhibition.
Quantitative HDAC Inhibition Profile
This compound exhibits nanomolar to low micromolar potency against its target HDAC isotypes, with significantly less activity against other HDAC classes.[6][7]
| HDAC Isotype | Class | IC₅₀ (µM) |
| HDAC1 | I | 0.15[6][7] |
| HDAC2 | I | 0.29[6] |
| HDAC3 | I | 1.66[6] |
| HDAC4 | IIa | No Inhibition[6] |
| HDAC5 | IIa | No Inhibition[6] |
| HDAC6 | IIb | No Inhibition[6] |
| HDAC7 | IIa | No Inhibition[6] |
| HDAC8 | I | No Inhibition[6] |
| HDAC11 | IV | 0.59[6] |
| Table 1: Isotype selectivity of this compound. |
Downstream Cellular Effects in Cancer
The inhibition of HDACs by this compound initiates a wide range of downstream events that collectively suppress tumor growth and survival.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a variety of cancer cell lines, including prostate, glioblastoma, and leukemia.[1][9][10] It activates both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[1]
Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: this compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bid.[1][9] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria.[1]
-
Caspase Activation: The release of cytochrome c triggers the activation of caspase-3, a key executioner caspase that cleaves cellular substrates like PARP-1, leading to programmed cell death.[1][10]
-
Upregulation of miR-31: In prostate cancer, this compound upregulates the expression of miR-31, a pro-apoptotic microRNA.[9][11] miR-31 directly targets and suppresses the anti-apoptotic transcription factor E2F6, providing another layer of apoptotic control.[9][11]
Figure 2: Key apoptotic pathways activated by this compound.
Cell Cycle Arrest
This compound has been shown to cause cell cycle blockade in multiple cancer types.[2][6] In HCT116 colon cancer cells, it induces a significant depletion of cells in the S-phase and accumulation in both G1 and G2/M phases.[6] Similarly, in basal-like breast cancer cells, this compound treatment leads to a substantial increase in the G2/M phase population.[10] This cell cycle arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21 and changes in the phosphorylation status of key regulators like the Retinoblastoma (Rb) protein.[1][4]
Figure 3: this compound-induced cell cycle arrest pathway.
Modulation of the Tumor Immune Microenvironment
Recent studies have highlighted this compound's ability to modulate the tumor microenvironment, shifting it from an immunosuppressive to an immune-active state.[12][13] In non-small cell lung cancer (NSCLC) models, this compound upregulates the expression of Programmed Death-Ligand 1 (PD-L1) and genes involved in tumor antigen presentation, such as the human leukocyte antigen (HLA) family.[12][13] In vivo, it has been shown to decrease the population of immunosuppressive T-regulatory cells (Tregs) and increase the fraction of CD8+ cytotoxic T cells within the tumor.[12] These immunomodulatory effects provide a strong rationale for combining this compound with checkpoint inhibitor immunotherapies.[12][14]
Modulation of Key Signaling Pathways
This compound's anti-cancer activity is also mediated through its impact on critical oncogenic signaling pathways.
Inhibition of the PI3K/Akt Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Studies in glioblastoma have shown that this compound can inhibit the PI3K/Akt signaling pathway.[1][15] This inhibition is linked to the suppression of HDAC1, which has been shown to promote glioblastoma cell proliferation and invasion through the activation of this pathway.[1] By downregulating the expression and phosphorylation of key components like PI3K and Akt, this compound effectively curtails these pro-survival signals, thereby inhibiting cancer cell migration and invasion.[1]
Figure 4: Inhibition of the PI3K/Akt pathway by this compound.
Quantitative Data Summary
Antiproliferative Activity in Cancer Cell Lines
This compound demonstrates potent antiproliferative activity across a broad spectrum of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF7 | Breast (ER+) | 1.17[16] |
| T47D | Breast (ER+) | 0.67[16] |
| SUM149 | Breast (Basal-like) | 0.6[10] |
| HCC1937 | Breast (Basal-like) | 2.6[10] |
| BT549 | Breast (TNBC) | 4.38[16] |
| MDA-MB-231 | Breast (TNBC) | 3.04[16] |
| Table 2: Antiproliferative IC₅₀ values of this compound in various breast cancer cell lines. |
Effects on Glioblastoma Cell Viability and Apoptosis
A study on glioblastoma cell lines C6 and T98G demonstrated a dose-dependent decrease in cell viability and an increase in apoptosis following a 48-hour treatment with this compound.[1]
| Cell Line | This compound Conc. (µM) | Growth Inhibition (%) | Apoptotic Cells (%) |
| C6 | 2.0 | 35.0[1] | 62.6 (at 20 µM)[1] |
| 2.5 | 41.6[1] | 68.7 (at 25 µM)[1] | |
| T98G | 2.0 | 54.0[1] | 43.0 (at 20 µM)[1] |
| 2.5 | 53.0[1] | 56.3 (at 25 µM)[1] | |
| Table 3: Effects of this compound on glioblastoma cell growth and apoptosis. |
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound's mechanism of action. Researchers should refer to the specific publications for fine-tuned details.
Figure 5: General experimental workflow for assessing this compound's effects.
HDAC Enzyme Activity Assay
-
Principle: A homogeneous fluorescence release assay measures the enzymatic activity of purified recombinant HDACs.
-
Protocol:
-
Purified recombinant HDAC enzymes (e.g., HDAC1, HDAC2) are incubated with various concentrations of this compound in an assay buffer (e.g., 25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl) for 10 minutes at room temperature.[7]
-
A fluorogenic substrate, such as Boc-Lys(ε-Ac)-AMC, is added to the reaction and incubated at 37°C.[7]
-
The reaction is stopped, and trypsin is added to cleave the deacetylated substrate, releasing the fluorophore (AMC).[7]
-
The fluorescent signal is measured using a fluorometer (e.g., excitation 360 nm, emission 470 nm). The signal is inversely proportional to HDAC activity.[7]
-
IC₅₀ values are calculated by plotting the percent inhibition against the log of this compound concentration.
-
Cell Viability (MTT) Assay
-
Principle: Measures the metabolic activity of viable cells, which reflects the cell population's proliferation and cytotoxic response to a compound.
-
Protocol:
-
Seed cells (e.g., 0.5 x 10⁴ cells/well) into a 96-well plate and allow them to adhere and grow to ~70% confluence.[1]
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5 to 2.5 µM) or DMSO as a vehicle control.[1]
-
Incubate the cells for a specified period (e.g., 48 hours) at 37°C with 5% CO₂.[1]
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals.[1]
-
Add 100 µL of a detergent reagent (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader, with a background subtraction at a reference wavelength (e.g., 690 nm).[1]
-
Western Blot Analysis
-
Principle: Detects specific proteins in a sample to quantify changes in their expression levels or post-translational modifications (e.g., acetylation, cleavage).
-
Protocol:
-
Treat cells with this compound for the desired time and dose.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., acetylated-Histone H3, cleaved Caspase-3, Bax, Bcl-2, p-Akt, total Akt, HDAC1).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.[1]
-
Apoptosis Assay (Annexin V Flow Cytometry)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of a viability dye like Propidium Iodide (PI).
-
Protocol:
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and a viability dye (e.g., PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells immediately using a flow cytometer.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[10]
-
Conclusion
This compound is a highly specific Class I and IV HDAC inhibitor that leverages a multifaceted mechanism of action to exert its anti-cancer effects. Its core activity of inducing histone hyperacetylation reactivates critical tumor suppressor genes, which in turn triggers robust downstream responses, including cell cycle arrest and apoptosis. Furthermore, this compound's ability to inhibit key oncogenic signaling pathways like PI3K/Akt and to favorably modulate the tumor immune microenvironment underscores its therapeutic potential, both as a monotherapy and as a component of combination strategies. The comprehensive data and protocols presented in this guide provide a solid foundation for professionals in the field to further explore and harness the clinical utility of this promising anti-cancer agent.
References
- 1. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical and Immune Correlate Results from a Phase 1b Study of the HDAC Inhibitor this compound with Ipilimumab and Nivolumab in Unresectable Stage III/IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Mocetinostat: An In-depth Technical Guide to its HDAC Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mocetinostat (also known as MGCD0103) is an orally available, benzamide histone deacetylase (HDAC) inhibitor that has been investigated in multiple clinical trials for the treatment of various cancers, including follicular lymphoma, Hodgkin's lymphoma, and acute myelogenous leukemia.[1] It exhibits isotype-selective inhibition of HDAC enzymes, which are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The overexpression of certain HDAC isoforms has been linked to tumorigenesis, making them a compelling target for cancer therapy.[2] This technical guide provides a comprehensive overview of the HDAC selectivity profile of this compound, detailed experimental methodologies for its characterization, and a visualization of its mechanism of action.
HDAC Selectivity Profile of this compound
This compound demonstrates a clear selectivity for Class I and Class IV HDAC enzymes.[3][4] Specifically, it is most potent against HDAC1 and shows significant activity against HDAC2, HDAC3, and HDAC11.[1][3][5] Notably, it does not exhibit inhibitory activity against Class IIa HDACs (HDAC4, 5, 6, and 7) or the Class IIb HDAC (HDAC8).[3][5] The isoform selectivity of this compound is a key characteristic that distinguishes it from pan-HDAC inhibitors and may contribute to its specific therapeutic effects and safety profile.
Quantitative Inhibition Data
The following table summarizes the in vitro inhibitory activity of this compound against various HDAC isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| HDAC Isoform | IC50 (µM) | HDAC Class |
| HDAC1 | 0.15 | I |
| HDAC2 | 0.29 | I |
| HDAC3 | 1.66 | I |
| HDAC11 | 0.59 | IV |
| HDAC4 | No inhibition | IIa |
| HDAC5 | No inhibition | IIa |
| HDAC6 | No inhibition | IIa |
| HDAC7 | No inhibition | IIa |
| HDAC8 | No inhibition | IIb |
Data sourced from cell-free biochemical assays.[3][5]
Experimental Protocols
The determination of the HDAC selectivity profile of this compound relies on robust biochemical assays. The following section details a common experimental workflow for assessing the inhibitory activity of compounds against purified HDAC enzymes.
In Vitro HDAC Enzymatic Assay
This assay quantifies the enzymatic activity of purified recombinant HDAC isoforms in the presence of varying concentrations of the inhibitor.
Materials:
-
Purified, recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 11)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well microplates (black, flat-bottom)
-
Fluorometric microplate reader
Workflow:
Detailed Steps:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to achieve a range of concentrations for testing.
-
Enzyme and Substrate Preparation: The purified HDAC enzymes and the fluorogenic substrate are diluted to their optimal working concentrations in the assay buffer.
-
Reaction Incubation:
-
The diluted this compound is added to the wells of a 96-well plate.
-
The HDAC enzyme solution is then added to each well, and the plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[5]
-
The enzymatic reaction is initiated by the addition of the HDAC substrate.[5]
-
The plate is then incubated at 37°C for a specific duration, which may vary depending on the HDAC isoform being tested.[5]
-
-
Signal Development and Detection:
-
A developer solution containing trypsin is added to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore.[5]
-
After a brief incubation at room temperature, the fluorescence is measured using a microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of around 460-470 nm.[5]
-
-
Data Analysis: The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Mechanism of Action and Downstream Signaling
By inhibiting Class I and IV HDACs, this compound leads to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of genes that may have been silenced. This can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
Conclusion
This compound is a selective inhibitor of Class I and IV histone deacetylases, with the highest potency observed against HDAC1. Its well-defined selectivity profile, elucidated through rigorous in vitro enzymatic assays, underpins its mechanism of action, which involves the re-activation of tumor suppressor genes. This targeted epigenetic modulation provides a strong rationale for its investigation as a therapeutic agent in various malignancies. The detailed methodologies and pathways described in this guide offer a foundational understanding for researchers and professionals in the field of oncology drug development.
References
Mocetinostat: A Technical Guide to its Discovery and Development
Mocetinostat (formerly MGCD0103) is a potent, orally available, isotype-selective histone deacetylase (HDAC) inhibitor that has been investigated for the treatment of various hematological malignancies and solid tumors. This technical guide provides an in-depth overview of its discovery, preclinical development, and clinical evaluation, with a focus on its mechanism of action, experimental validation, and quantitative data.
Discovery and Synthesis
This compound was developed by MethylGene Inc. (later acquired by Mirati Therapeutics) as part of a program aimed at identifying potent and selective inhibitors of HDAC enzymes. The core chemical scaffold of this compound is a 2-aminophenyl benzamide, which is a known zinc-binding motif that chelates the zinc ion in the active site of HDACs. The discovery process involved the synthesis and screening of a library of benzamide derivatives to optimize potency, selectivity, and pharmacokinetic properties.
The chemical synthesis of this compound involves a multi-step process, typically culminating in the coupling of a substituted 2-aminoaniline with a pyridine-containing carboxylic acid derivative. The pyridine ring in the "cap" region of the molecule contributes to its selectivity and potency.
Mechanism of Action and Signaling Pathways
This compound is a potent inhibitor of Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IV HDAC (HDAC11). Inhibition of these enzymes leads to an increase in the acetylation of histone and non-histone proteins, resulting in chromatin relaxation and altered gene expression. This ultimately leads to various cellular responses, including cell cycle arrest, apoptosis, and differentiation.
One of the key pathways affected by this compound is the regulation of cell cycle progression. By inhibiting HDACs, this compound leads to the increased expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A). p21, in turn, inhibits the activity of cyclin/CDK complexes, leading to a G1-S phase cell cycle arrest.
This compound also induces apoptosis through both intrinsic and extrinsic pathways. It can downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate the expression of pro-apoptotic proteins like Bim and Bak.
Preclinical Development
In Vitro Studies
This compound has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines, particularly those of hematological origin.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) | Cell Line | Reference |
| Enzyme Assay | HDAC1 | 90 | - | |
| Enzyme Assay | HDAC2 | 160 | - | |
| Enzyme Assay | HDAC3 | 210 | - | |
| Enzyme Assay | HDAC11 | 860 | - | |
| Cell Proliferation | - | 480 | HL-60 (AML) | |
| Cell Proliferation | - | 750 | U937 (AML) | |
| Cell Proliferation | - | 1,200 | Jurkat (T-cell Leukemia) | |
| Cell Proliferation | - | 2,500 | A549 (Lung Carcinoma) |
In Vivo Studies
The anti-tumor efficacy of this compound has been evaluated in various animal models, including xenografts of human tumors in immunodeficient mice. Oral administration of this compound has been shown to significantly inhibit tumor growth in models of leukemia, lymphoma, and various solid tumors.
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Mouse | 10 | Oral | 350 | 0.5 | 2.1 | 45 |
| Rat | 10 | Oral | 420 | 1.0 | 3.5 | 55 |
| Dog | 5 | Oral | 280 | 2.0 | 4.2 | 60 |
Clinical Development
This compound has undergone extensive clinical evaluation in patients with hematological malignancies and solid tumors.
Phase I Studies
Phase I trials were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic and pharmacodynamic profiles of this compound. In patients with relapsed or refractory hematological malignancies, the MTD was established, and common DLTs included fatigue, thrombocytopenia, and neutropenia.
Phase II Studies
Numerous Phase II studies have evaluated the efficacy and safety of this compound as a single agent and in combination with other therapies for various cancers, including Hodgkin's lymphoma (HL), non-Hodgkin's lymphoma (NHL), myelodysplastic syndromes (MDS), and acute myeloid leukemia (AML).
Table 3: Summary of Key Phase II Clinical Trial Results
| Indication | Treatment | N | ORR (%) | CR (%) | PR (%) | Key Findings | Reference |
| Relapsed/Refractory HL | This compound | 44 | 27 | 7 | 20 | Showed activity in heavily pretreated patients. | |
| Relapsed/Refractory Follicular Lymphoma | This compound | 35 | 11.4 | 0 | 11.4 | Modest activity as a single agent. | |
| Myelodysplastic Syndromes | This compound | 60 | 18 | 8 | 10 | Demonstrated hematologic improvement. | |
| Diffuse Large B-Cell Lymphoma | This compound + Gemcitabine + Oxaliplatin | 22 | 73 | 50 | 23 | Promising combination therapy results. |
Experimental Protocols
HDAC Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Reagents: Recombinant human HDAC enzyme, fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®), developer solution (e.g., Trichostatin A and trypsin), assay buffer.
-
Procedure:
-
Add assay buffer, substrate, and varying concentrations of this compound to a 96-well plate.
-
Initiate the reaction by adding the HDAC enzyme.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
-
Reagents: Cancer cell line of interest, complete cell culture medium, test compound (this compound), and a viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent to each well.
-
Incubate as per the manufacturer's instructions to allow for signal stabilization.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: Normalize the data to untreated controls and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Tumor Xenograft Study
This protocol outlines a typical efficacy study in an animal model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Procedure:
-
Implant human tumor cells (e.g., a leukemia or lymphoma cell line) subcutaneously or intravenously into the mice.
-
Allow the tumors to establish to a palpable size or for the disease to become systemic.
-
Randomize the animals into treatment and control groups.
-
Administer this compound or a vehicle control orally at a predetermined dose and schedule.
-
Monitor tumor volume (for subcutaneous models) and animal body weight regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group. Statistical analysis is used to determine the significance of the anti-tumor effect.
Conclusion
This compound is a well-characterized, isotype-selective HDAC inhibitor with demonstrated preclinical and clinical activity in a range of malignancies, particularly hematological cancers. Its development has provided valuable insights into the therapeutic potential of targeting HDACs in oncology. While its path to regulatory approval has faced challenges, ongoing research continues to explore its use in combination therapies and for new indications. This guide has provided a comprehensive overview of the key technical aspects of its discovery and development journey.
Mocetinostat in Solid Tumors: A Preclinical Deep Dive
For the attention of Researchers, Scientists, and Drug Development Professionals, this technical guide provides a comprehensive overview of the preclinical evaluation of Mocetinostat, a selective histone deacetylase (HDAC) inhibitor, in various solid tumor models. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound is an orally bioavailable benzamide histone deacetylase (HDAC) inhibitor with high selectivity for Class I HDACs, particularly HDAC1 and HDAC2. By inhibiting these enzymes, this compound leads to the accumulation of acetylated histones and other non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.
Quantitative Preclinical Efficacy
The following tables summarize the key quantitative findings from preclinical studies of this compound in various solid tumor models.
Table 1: In Vitro Cytotoxicity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| T24 | Bladder Cancer | 500 | |
| UM-UC-3 | Bladder Cancer | 500 | |
| TCC-SUP | Bladder Cancer | 1000 | |
| KKU-213 | Cholangiocarcinoma | 2500 | |
| KKU-214 | Cholangiocarcinoma | 2500 | |
| HuCCT1 | Cholangiocarcinoma | 5000 | |
| DIPG-V | Pediatric Glioma | 50-100 | |
| SU-DIPG-IV | Pediatric Glioma | 50-100 | |
| SU-DIPG-VI | Pediatric Glioma | 50-100 | |
| SU-DIPG-XIII | Pediatric Glioma | 50-100 | |
| SU-DIPG-XVII | Pediatric Glioma | 50-100 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Bladder Cancer | Nude mice with T24 xenografts | 50 mg/kg, oral, daily | ~50 | |
| Cholangiocarcinoma | Nude mice with KKU-213 xenografts | 50 mg/kg, oral, 3 days/week | Significant (p<0.05) |
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay (Bladder Cancer)
-
Cell Lines: T24, UM-UC-3, and TCC-SUP human bladder cancer cell lines were utilized.
-
Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound (0.01 to 10 µM) for 72 hours.
-
Analysis: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Western Blot Analysis (Cholangiocarcinoma)
-
Cell Lines: KKU-213, KKU-214, and HuCCT1 cholangiocarcinoma cell lines were used.
-
Treatment: Cells were treated with this compound at concentrations of 2.5 µM or 5 µM for 48 hours.
-
Protocol: Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were probed with primary antibodies against acetylated histone H3, p21, and GAPDH, followed by incubation with horseradish peroxidase-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.
Orthotopic Xenograft Mouse Model (Pediatric Glioma)
-
Cell Lines: Patient-derived diffuse intrinsic pontine glioma (DIPG) cell lines (DIPG-V, SU-DIPG-IV, SU-DIPG-VI, SU-DIPG-XIII, SU-DIPG-XVII) were used.
-
Animal Model: Immunocompromised mice (athymic nude) were used.
-
Procedure: 250,000 tumor cells were stereotactically implanted into the pons of the mice. Tumor formation was monitored by bioluminescence imaging.
-
Treatment: Once tumors were established, mice were treated with this compound.
-
Analysis: Tumor growth was monitored over time, and survival was assessed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: this compound's mechanism of action in solid tumors.
Caption: A generalized workflow for preclinical evaluation.
Combination Therapies
Preclinical evidence suggests that this compound can enhance the efficacy of other anti-cancer agents. For instance, in bladder cancer, this compound has been shown to downregulate the expression of the DNA repair protein RAD51, thereby sensitizing cancer cells to PARP inhibitors. Furthermore, this compound can modulate the tumor microenvironment by decreasing the expression of the immune checkpoint ligand PD-L1 on tumor cells, suggesting a potential synergistic effect when combined with immune checkpoint inhibitors. In preclinical models of cholangiocarcinoma, the combination of this compound with the chemotherapeutic agent gemcitabine resulted in enhanced anti-tumor activity.
Conclusion
The preclinical data strongly support the continued investigation of this compound as a therapeutic agent for various solid tumors, both as a monotherapy and in combination with other treatments. Its well-defined mechanism of action, potent in vitro and in vivo activity, and its potential to modulate the tumor microenvironment make it a promising candidate for further clinical development. This guide provides a foundational understanding of the preclinical evidence, offering valuable insights for researchers and drug development professionals in the field of oncology.
Mocetinostat's Dual Role in Inducing Apoptosis and Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of mocetinostat, a benzamide histone deacetylase (HDAC) inhibitor, and its mechanisms for inducing programmed cell death (apoptosis) and cellular self-degradation (autophagy) in cancer cells. We will explore the core signaling pathways, present quantitative data from key studies, detail relevant experimental protocols, and visualize the complex molecular interactions.
Introduction to this compound
This compound (MGCD0103) is a potent, orally available Class I and IV HDAC inhibitor. By inhibiting these enzymes, this compound leads to the hyperacetylation of histone and non-histone proteins, which in turn alters gene expression and affects numerous cellular processes, including cell cycle progression, differentiation, and survival. Its anti-tumor activity is largely attributed to its ability to trigger two critical cell fate pathways: apoptosis and autophagy.
This compound-Induced Apoptosis
This compound promotes apoptosis through both intrinsic and extrinsic pathways, primarily by altering the expression of key regulatory proteins.
2.1. Mechanism of Action
This compound's pro-apoptotic effects are driven by its ability to:
-
Downregulate Anti-Apoptotic Proteins: It suppresses the expression of proteins like Bcl-2, Bcl-xL, and Mcl-1, which normally function to prevent apoptosis.
-
Activate Caspase Cascade: The compound triggers the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), leading to the cleavage of critical cellular substrates and the execution of the apoptotic program.
-
Inhibit Survival Signaling: this compound has been shown to inhibit pro-survival signaling pathways, such as the STAT3 pathway, further tipping the cellular balance towards apoptosis. For instance, in diffuse large B-cell lymphoma (DLBCL), this compound disrupts the IL-6/JAK/STAT3 signaling axis, a key driver of survival in these cells.
2.2. Signaling Pathway Visualization
Mocetinostat: An In-Depth Guide to In Vivo Pharmacokinetics and Pharmacodynamics
Introduction
Mocetinostat (also known as MGCD0103) is an orally bioavailable, isotype-selective histone deacetylase (HDAC) inhibitor.[1][2] It is a benzamide derivative that potently targets Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IV (HDAC11).[1][3] By inhibiting these enzymes, this compound induces the hyperacetylation of histones and other proteins, leading to the reactivation of silenced tumor suppressor genes and the modulation of various signaling pathways involved in cancer cell proliferation, survival, and differentiation.[4][5] This document provides a detailed technical overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, compiled for researchers, scientists, and professionals in drug development.
Mechanism of Action
Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that represses gene transcription.[5][6] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[4] this compound selectively inhibits HDACs 1, 2, 3, and 11, which restores histone acetylation, leading to a more open chromatin state and the re-expression of these critical genes.[1][7] This epigenetic modulation triggers a range of anti-tumor effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[8][9][10] Beyond histone proteins, this compound's inhibition of HDACs affects non-histone proteins, influencing key cellular pathways such as the PI3K/AKT and JAK/STAT pathways.[11][12]
In Vivo Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic properties in both preclinical animal models and human clinical trials.[11] It is orally bioavailable and shows dose-dependent exposure.[11][13]
Data Summary: Pharmacokinetic Parameters
| Species | Dose & Route | Tmax | Cmax | AUC | t1/2 | Bioavailability (F) | Reference |
| Rat | 3 mg/kg, IV | - | - | - | - | - | [13] |
| Rat | 15 mg/kg, Oral | - | - | - | - | 29.3% | [13] |
| Human (Solid Tumors/Leukemia) | 45-56 mg/m²/day | - | Dose-dependent | Dose-dependent | ~7-11 h | - | [11] |
| Human (Lymphoma) | 70-110 mg, 3x/week | - | - | - | - | - | [2] |
Data for Tmax, Cmax, and AUC in rats were not explicitly provided in the cited abstract, but the study was conducted to determine these parameters.
Key Findings:
-
Oral Bioavailability: this compound exhibits good oral bioavailability in animal models, although a study in rats determined it to be 29.3%.[11][13]
-
Dose-Dependent Exposure: In patients with solid tumors and leukemia, this compound exposure increases with the dose.[11]
-
Half-Life: The terminal half-life in human patients is approximately 7 to 11 hours.[11]
-
Accumulation: Little drug accumulation has been observed with repeated dosing, suggesting a low likelihood of metabolic auto-induction.[11]
-
Food/pH Effect: Co-administration with low pH beverages, such as carbonated soft drinks, has been shown to reduce inter-patient pharmacokinetic variability.[8][11]
In Vivo Pharmacodynamics
The pharmacodynamic effects of this compound have been characterized by its ability to inhibit its target HDACs, induce histone acetylation, and exert anti-tumor activity in various preclinical and clinical settings.
Data Summary: Pharmacodynamic Endpoints
| Model System | Study Type | Key Findings | PD Readouts | Reference |
| Human Tumor Xenografts (Nude Mice) | Preclinical | Significant, dose-dependent tumor growth inhibition (A549, H1437 models). | Tumor Volume, Histone Acetylation | [7][14][15] |
| Human Tumor Xenografts (NOD/SCID Mice) | Preclinical | Reduced prostate cancer growth. | Tumor Volume, Apoptosis, miR-31/E2F6 levels | [16] |
| Patients (Solid Tumors/Leukemia) | Phase I Clinical | Dose-dependent inhibition of HDAC activity. | HDAC activity, Histone H3 Acetylation in PBMCs | [6][11] |
| Patients (Melanoma) | Phase Ib Clinical | Decreased immunosuppressive MDSCs; increased T-cell proliferation and inflammatory cytokines. | Flow cytometry of PBMCs, Serum Cytokines | [17][18] |
| Syngeneic Mouse Tumor Models | Preclinical | Decreased intratumoral Tregs and MDSCs; increased CD8+ T-cells; enhanced checkpoint inhibitor efficacy. | Flow cytometry of tumor infiltrates | [19] |
Key Findings:
-
Target Engagement: this compound treatment leads to a dose-dependent inhibition of HDAC enzyme activity in peripheral blood mononuclear cells (PBMCs) of patients.[11]
-
Histone Acetylation: A direct correlation has been established between this compound administration and the induction of histone H3 and H4 hyperacetylation in both tumor tissues from xenograft models and PBMCs from patients.[11][15][20]
-
Anti-Tumor Efficacy: The drug has demonstrated significant single-agent, anti-proliferative activity, including inducing cell cycle arrest and apoptosis, across a broad range of human cancer cell lines and in vivo xenograft models.[8][9][15] This anti-tumor activity in vivo correlates with the induction of histone acetylation.[5][14]
-
Immunomodulation: this compound alters the tumor microenvironment by decreasing the frequency of immunosuppressive cells like regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while increasing the infiltration of cytotoxic CD8+ T-cells.[17][19] It also upregulates tumor antigen presentation machinery and PD-L1 expression, providing a rationale for combination with immunotherapy.[19]
Detailed Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile and bioavailability of this compound in rats.
-
Animal Model: Male Sprague-Dawley rats.[13]
-
Drug Administration:
-
Sample Collection: Blood samples are collected from the jugular vein at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are thawed, and an internal standard (e.g., midazolam) is added. Protein is precipitated by adding a threefold volume of acetonitrile, followed by vortexing and centrifugation.[13]
-
Chromatography: The supernatant is injected into a liquid chromatography system equipped with a C18 analytical column (e.g., 2.1 mm × 50 mm, 3.5 µm).[13] A gradient elution is performed using a mobile phase consisting of acetonitrile and 0.1% formic acid in water.[13]
-
Mass Spectrometry: Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using selective ion monitoring (SIM) of the target fragment ions for this compound (m/z 397) and the internal standard.[13]
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters (AUC, Cmax, t1/2, etc.). Bioavailability (F) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
-
In Vivo Pharmacodynamic Study: Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound and its effect on histone acetylation in a human tumor xenograft model.
-
Animal Model: Immunocompromised mice (e.g., female CD-1 nude mice) are used to prevent rejection of human tumor cells.[14]
-
Tumor Implantation: Human cancer cells (e.g., A549 non-small cell lung cancer) are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[7][14]
-
Drug Administration: Once tumors are established, mice are randomized into vehicle control and treatment groups. This compound is administered daily via oral gavage at various doses (e.g., 80-120 mg/kg).[7][14]
-
Efficacy Assessment:
-
Tumor volumes are measured 2-3 times per week using calipers (Volume = 0.5 × length × width²).
-
Animal body weight is monitored as an indicator of toxicity.
-
-
PD Biomarker Assessment (Histone Acetylation):
-
At the end of the study (or at specific time points post-dose), tumors and/or PBMCs are collected.
-
Western Blot/Immunoblotting: Whole-cell lysates are prepared from the collected tissues. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for acetylated Histone H3 (Ac-H3) and total H3 (as a loading control).[11][21]
-
Immunohistochemistry (IHC): Tumor tissues are fixed, paraffin-embedded, and sectioned. Slides are then stained with an antibody against Ac-H3 to visualize the extent and distribution of histone acetylation within the tumor.
-
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine significance. Changes in Ac-H3 levels are quantified and correlated with anti-tumor activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A phase II study of single agent this compound, an oral isotype-selective histone deacetylase (HDAC) inhibitor, in patients with diffuse large cell B-cell (DLBCL) and follicular (FL) lymphomas. - ASCO [asco.org]
- 3. apexbt.com [apexbt.com]
- 4. This compound | C23H20N6O | CID 9865515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolic changes in rats after intragastric administration of MGCD0103 (this compound), a HDAC class I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography mass spectrometry determination of this compound (MGCD0103) in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clinical and Immune Correlate Results from a Phase 1b Study of the HDAC Inhibitor this compound with Ipilimumab and Nivolumab in Unresectable Stage III/IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical and clinical studies of a class I/IV HDAC inhibitor, this compound, in melanoma. - ASCO [asco.org]
- 19. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mocetinostat In Vitro Assays
Introduction
Mocetinostat (also known as MGCD0103) is a potent, orally active, and isotype-selective histone deacetylase (HDAC) inhibitor.[1] It primarily targets Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IV HDAC (HDAC11) at nanomolar or low micromolar concentrations.[1][2][3][4] this compound exhibits broad-spectrum antitumor activity in vitro and in vivo by inducing histone hyperacetylation, which leads to cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][2][5] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in cell lines.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against specific HDAC enzymes and various cancer cell lines.
Table 1: this compound IC50 Values for HDAC Enzymes (Cell-Free Assays)
| HDAC Isotype | IC50 (µM) | Reference |
| HDAC1 | 0.15 | [1][2][6] |
| HDAC2 | 0.29 | [1][6] |
| HDAC3 | 1.66 | [1][6] |
| HDAC11 | 0.59 | [1] |
| HDAC4, 5, 6, 7, 8 | No significant inhibition | [1][2] |
Table 2: this compound IC50 Values in Cancer Cell Lines (Cell Viability Assays)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T47D | Breast Cancer (ER+) | 0.67 | [7] |
| MCF7 | Breast Cancer (ER+) | 1.17 | [7] |
| MDA-MB-231 | Breast Cancer (TNBC) | 3.04 | [7] |
| BT549 | Breast Cancer (TNBC) | 4.38 | [7] |
Note: this compound has shown potent anti-proliferative activities across a broad spectrum of human cancer cell lines. Effective concentrations for glioblastoma cell lines C6 and T98G have been demonstrated in the range of 0.5-2.5 µM.[3][4]
Experimental Protocols
Cell Viability - MTT Assay
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin/Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 50% N,N-dimethylformamide, 20% SDS, pH 4.7 or 100% DMSO)[1]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 0.5 x 10⁴ cells/well in 100 µL of complete growth medium.[3]
-
Incubate at 37°C in a 5% CO₂ incubator until cells reach approximately 70% confluency (typically 24 hours).[3]
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.1%.
-
Remove the existing medium and replace it with 100 µL of medium containing various concentrations of this compound. Include vehicle control (DMSO-treated) wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[2][3]
-
Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[1][2]
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1][3]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm or 690 nm.[2][3]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is used to detect changes in protein expression, such as histone acetylation or levels of apoptosis-related proteins, following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA or NP40 Lysis Buffer containing protease and phosphatase inhibitors[8]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-HDAC1, anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[8] Scrape adherent cells and collect the lysate.[8]
-
Protein Quantification: Centrifuge the lysate at 12,000g for 15 minutes at 4°C.[8] Collect the supernatant and determine the protein concentration using a BCA assay.[8]
-
Sample Preparation: Mix 20-40 µg of protein with 4X SDS sample buffer and boil at 95-100°C for 5-10 minutes.[8][9]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8][9]
-
Washing: Repeat the washing step as in step 8.[9]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[8]
In Vitro HDAC Enzyme Inhibition Assay (Fluorescent)
This cell-free assay directly measures the ability of this compound to inhibit purified HDAC enzymes.
Materials:
-
Purified recombinant HDAC enzymes (e.g., HDAC1, 2, 3, 11)
-
This compound
-
Assay Buffer (25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[2][6]
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
In a 96-well black plate, add purified recombinant HDAC enzyme to the assay buffer.
-
Add various concentrations of this compound (or vehicle control) to the wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.[2][6]
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution (e.g., trypsin), which cleaves the deacetylated substrate to release the fluorophore.[2][6]
-
Measure the fluorescence using a microplate reader at an excitation of ~360 nm and an emission of ~470 nm.[2][6][10]
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: General experimental workflow for this compound in vitro testing.
Caption: this compound's mechanism of action signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. This compound | HDAC | Apoptosis | Autophagy | TargetMol [targetmol.com]
Mocetinostat preparation and storage of stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mocetinostat (also known as MGCD0103) is a potent and orally bioavailable benzamide histone deacetylase (HDAC) inhibitor.[1][2] It exhibits isotype selectivity, primarily targeting class I HDACs (HDAC1, HDAC2, and HDAC3) and class IV (HDAC11), with significantly less activity against other HDAC isoforms.[3][4][5][6] By inhibiting these enzymes, this compound leads to the hyperacetylation of histones and other proteins, which in turn modulates gene expression, inducing cell cycle arrest, apoptosis, and autophagy in cancer cells.[3][7][8] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for research purposes.
Chemical Properties
| Property | Value | Reference |
| Synonyms | MGCD0103, MG0103 | [3][6][9] |
| Molecular Formula | C₂₃H₂₀N₆O | [1][3][5][9] |
| Molecular Weight | 396.44 g/mol | [1][3][5][6][8][9][10] |
| CAS Number | 726169-73-9 | [1][3][5][6][9][10] |
| Appearance | Crystalline solid | [9] |
Solubility Data
This compound is soluble in organic solvents such as DMSO and DMF but is sparingly soluble in aqueous buffers and insoluble in water and ethanol.[3][9][11] It is crucial to use fresh, anhydrous DMSO for optimal solubility, as moisture can reduce it.[3]
| Solvent | Solubility | Notes |
| DMSO | ≥19.8 mg/mL (≥50 mM)[10] | Solubility can range from 11 mg/mL to 160 mg/mL.[3][6][7][9][11] Sonication or warming to 37°C can aid dissolution.[6][10] |
| DMF | ~25 mg/mL[7][9] | - |
| Ethanol | Insoluble[3][6][10][11] | - |
| Water | Insoluble[3][6][11] | - |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[7][9] | For applications requiring aqueous solutions, first dissolve in DMF. |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator or 37°C water bath
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound powder in a chemical fume hood.
-
Weighing this compound: Tare a sterile vial on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.96 mg of this compound (Molecular Weight = 396.44 g/mol ).
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the 3.96 mg example, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication or warming the tube at 37°C for 10 minutes can facilitate the process.[10] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the storage section below.
Preparation of Working Solutions for Cell Culture
Working solutions are typically prepared by diluting the high-concentration stock solution in cell culture medium.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to treat cells with 1 µM this compound, you can add 1 µL of a 10 mM stock solution to 10 mL of culture medium.
-
Immediate Use: Add the final working solution to your cell cultures immediately after preparation. It is not recommended to store aqueous working solutions for more than one day.[9]
Storage of Stock Solutions
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C[6][9][10] | ≥ 3 years[6][7][9] | Can be shipped at room temperature.[11] |
| DMSO Stock Solution | -20°C[4][12] | Up to 1 year[4] | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C[4][6] | Up to 2 years[4] | Preferred for long-term storage. |
| Aqueous Working Solutions | 2-8°C | Not recommended for storage beyond one day[9] | Prepare fresh for each experiment. |
Signaling Pathway and Experimental Workflow
This compound's primary mechanism of action involves the inhibition of Class I HDACs, which leads to an increase in histone acetylation. This epigenetic modification alters gene expression, ultimately promoting apoptosis in cancer cells. One of the key pathways affected involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MGCD0103, this compound - HDAC Inhibitor [hdacis.com]
- 6. This compound | HDAC | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C23H20N6O | CID 9865515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
Mocetinostat in Combination with Chemotherapy: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical and clinical use of Mocetinostat, a selective Class I and IV histone deacetylase (HDAC) inhibitor, in combination with various chemotherapy agents. This document includes summaries of key quantitative data, detailed experimental protocols from cited studies, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound (MGCD0103) is an orally bioavailable benzamide that selectively inhibits HDAC1, 2, 3, and 11.[1] By altering histone acetylation, this compound can modulate gene expression, leading to anti-tumor effects such as cell cycle arrest, induction of apoptosis, and modulation of the tumor microenvironment.[2][3] Preclinical and clinical studies have explored the synergistic potential of this compound with various cytotoxic and targeted agents to enhance therapeutic efficacy and overcome drug resistance. This document details its application in combination with gemcitabine, DNA methyltransferase inhibitors (e.g., 5-azacitidine), vinorelbine, and immune checkpoint inhibitors.
Data Summary: Preclinical and Clinical Efficacy of this compound Combination Therapies
The following tables summarize key quantitative data from preclinical and clinical studies of this compound in combination with other chemotherapy agents.
Table 1: Preclinical Synergy of this compound Combinations
| Combination Agent | Cancer Type | Cell Line(s) | Key Findings | Synergy (Combination Index, CI) | Reference(s) |
| Gemcitabine | Leiomyosarcoma | SKLMS1, LMS1 | Increased apoptosis, reduced expression of gemcitabine-resistance markers (RRM1, RRM2), and increased expression of gemcitabine-sensitivity marker (hENT1). | Synergistic (CI < 1) when cells are pre-treated with this compound. | [4][5] |
| Decitabine (5-AZA-dC) | Chondrosarcoma | CH2879, JJ012, SW1353 | Decreased cell viability and induction of apoptosis (cleaved PARP and caspase 3). | At least additive. | [4] |
| 5-Azacitidine | Acute Myeloid Leukemia (AML) | - | Preclinical studies suggest synergy in relieving transcriptional repression. | Synergistic | [6][7] |
| Vinorelbine | Rhabdomyosarcoma | - | Preclinical models showed synergistic activity. | Synergistic | [8] |
| Anti-PD-L1 Antibody | Non-Small Cell Lung Cancer (NSCLC) | - | Increased anti-tumor activity compared to single agents. | Synergistic | [1] |
Table 2: Clinical Trial Outcomes of this compound Combination Therapies
| Combination Agent(s) | Cancer Type | Phase | This compound Dose | Key Efficacy Results | Reference(s) |
| Gemcitabine | Pancreatic Cancer & Other Solid Tumors | I/II | 90 mg three times a week (TIW) | Phase I ORR: 11% (2 patients with pancreatic cancer). No responses in Phase II. | [9][10] |
| Gemcitabine | Metastatic Leiomyosarcoma | II | 70 mg TIW, escalated to 90 mg | Best responses: 1 Partial Response (PR), 12 Stable Disease (SD). Median Time to Progression: 2.0 months. | [9][11][12] |
| 5-Azacitidine | Myelodysplastic Syndromes (MDS) | I/II | 90-110 mg TIW | Disease Control Rate: 80%. In high-risk patients, 50% achieved Complete Remission (CR) + marrow-CR. | [6][7][13] |
| Vinorelbine | Refractory/Recurrent Rhabdomyosarcoma | I | 40 mg TIW (MTD) | Clinical Benefit Rate: 86% (4 PR, 2 SD). Median Duration of Response: 8 months. | [8][14][15] |
| Nivolumab + Ipilimumab | Unresectable Stage III/IV Melanoma | Ib | 70 mg TIW | Objective Response Rate: 89% in the 70 mg cohort. | [16] |
| Durvalumab | Advanced NSCLC | I/II | 70 mg TIW | ORR: 11.5% across Phase II cohorts. In patients refractory to prior checkpoint inhibitors, ORR was 23.1%. | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound combination therapies.
In Vitro Cell Viability (MTS) Assay
This protocol is adapted from studies evaluating the synergistic effects of this compound and gemcitabine in leiomyosarcoma cell lines.[5][18][19][20][21]
-
Cell Seeding: Plate leiomyosarcoma cells (e.g., SKLMS1, LMS1) in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Treatment:
-
For synergy studies, pre-treat cells with varying concentrations of this compound for 24 hours.
-
Add varying concentrations of the combination agent (e.g., gemcitabine) to the wells already containing this compound.
-
Include single-agent and vehicle control wells.
-
-
Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation with MTS: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5]
In Vitro Apoptosis (Caspase-Glo® 3/7) Assay
This protocol is based on methods used to assess apoptosis induction by this compound combinations.[5][22][23][24][25]
-
Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with this compound and/or the combination agent as described in the MTS assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity and is an indicator of apoptosis.
In Vivo Xenograft Model
This protocol is adapted from the preclinical evaluation of this compound and gemcitabine in a leiomyosarcoma xenograft model.[4]
-
Animal Model: Use immunodeficient mice (e.g., 6-week-old female SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of leiomyosarcoma cells (e.g., 1 x 10⁶ SKLMS1 cells) in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, gemcitabine alone, this compound + gemcitabine).
-
Drug Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 50 mg/kg daily).
-
Administer the combination agent via its standard clinical route (e.g., gemcitabine 50 mg/kg intraperitoneally, twice a week).
-
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue treatment for a defined period or until tumors reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, western blotting).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to assess efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the use of this compound in combination therapy.
References
- 1. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound combined with gemcitabine for the treatment of leiomyosarcoma: Preclinical correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. SARC018_SPORE02: Phase II Study of this compound Administered with Gemcitabine for Patients with Metastatic Leiomyosarcoma with Progression or Relapse following Prior Treatment with Gemcitabine-Containing Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound + Vinorelbine for Rhabdomyosarcoma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. UCLA Rhabdomyosarcoma Trial → this compound With Vinorelbine in Children, Adolescents & Young Adults With Refractory and/or Recurrent Rhabdomyosarcoma [ucla.clinicaltrials.researcherprofiles.org]
- 16. Clinical and Immune Correlate Results from a Phase 1b Study of the HDAC Inhibitor this compound with Ipilimumab and Nivolumab in Unresectable Stage III/IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound in Combination With Durvalumab for Patients With Advanced NSCLC: Results From a Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. ulab360.com [ulab360.com]
- 23. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 24. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 25. promega.com [promega.com]
Application Notes and Protocols for Mocetinostat in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for evaluating the efficacy of Mocetinostat (MGCD0103), a selective inhibitor of Class I and IV histone deacetylases (HDACs), in preclinical xenograft models. Detailed protocols for key experiments are included to facilitate the replication and adaptation of these studies.
Mechanism of Action
This compound is an orally bioavailable benzamide that selectively inhibits HDAC1, HDAC2, HDAC3, and HDAC11. Inhibition of these enzymes leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. Additionally, this compound influences the acetylation status of non-histone proteins, including transcription factors like p53, which play a crucial role in cell cycle regulation and apoptosis. The downstream effects of this compound treatment in cancer cells include cell cycle arrest, induction of apoptosis, and autophagy.
Signaling Pathway of this compound
The following diagram illustrates the key signaling pathways affected by this compound in cancer cells.
Caption: this compound inhibits HDACs, leading to downstream effects on gene expression and cell signaling.
Quantitative Data from Xenograft Studies
The following tables summarize the in vivo efficacy of this compound in various cancer cell line xenograft models.
Table 1: this compound Efficacy in Lung Cancer Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose (mg/kg) | Administration Route & Schedule | Tumor Growth Inhibition (%) | Reference |
| A549 | Non-Small Cell Lung Cancer | Nude | 120 (as 2HBr salt) | Oral, Daily for 13 days | Significant | |
| H1437 | Non-Small Cell Lung Cancer | Nude | 80 | Oral, Daily for 13 days | Almost complete |
Table 2: this compound Efficacy in Other Cancer Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose (mg/kg) | Administration Route & Schedule | Outcome | Reference |
| HepG2 | Liver Cancer | N/A | N/A | N/A | Dose-dependent cytotoxicity in vitro | |
| Huh7 | Liver Cancer | N/A | N/A | N/A | Dose-dependent cytotoxicity in vitro | |
| Multiple | Lymphoma | N/A | 70-110 mg (human dose) | Oral, 3 times weekly | Clinical activity observed | |
| RMS | Rhabdomyosarcoma | N/A | 40-90 mg (human dose) | Oral, 3 times weekly with Vinorelbine | High efficacy in clinical trial |
Experimental Workflow for Xenograft Studies
The diagram below outlines the typical workflow for a xenograft study evaluating this compound.
Caption: A stepwise workflow for conducting a this compound xenograft study.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound (MGCD0103) powder
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300
-
Tween-80
-
Sterile ddH₂O or Saline
-
Sterile tubes and syringes
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound powder in fresh DMSO to create a concentrated stock solution (e.g., 40 mg/mL or 160 mg/mL). Ensure the powder is completely dissolved. This stock solution can be stored at an appropriate temperature as per the manufacturer's guidelines.
-
-
Prepare Working Solution (Example for 1 mL):
-
To prepare a working solution for oral gavage, a multi-solvent vehicle is often used to ensure solubility and bioavailability. A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline or ddH₂O.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the concentrated this compound DMSO stock solution (e.g., 160 mg/mL) to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
The final concentration of the working solution should be calculated based on the desired dosage for the animals.
-
Note: It is recommended to prepare the working solution fresh on the day of use.
-
Protocol 2: Establishment of Subcutaneous Xenograft Model
Materials:
-
Cancer cell line of interest (e.g., A549, H1437)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., BALB/c nude, NOD-SCID), 6-8 weeks old
-
Sterile syringes (1 mL) with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane)
-
70% ethanol
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.
-
On the day of implantation, harvest the cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count to determine viability (trypan blue exclusion). Cell viability should be >90%.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (e.g., 1 x 10⁷ cells/mL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an approved institutional protocol.
-
Shave the hair from the injection site (typically the right flank).
-
Disinfect the skin with 70% ethanol.
-
Gently lift the skin to create a small pocket and subcutaneously inject 100-200 µL of the cell suspension.
-
Monitor the mice for recovery from anesthesia.
-
Protocol 3: Tumor Growth Monitoring and Drug Administration
Materials:
-
Calipers
-
Animal scale
-
Prepared this compound working solution and vehicle control
-
Oral gavage needles
Procedure:
-
Tumor Growth Monitoring:
-
Once tumors become palpable, typically 7-14 days post-implantation, begin measuring the tumor dimensions with calipers 2-3 times per week.
-
Measure the length (L) and width (W) of the tumor.
-
Calculate the tumor volume using the formula: Volume = (W² x L) / 2.
-
Record the body weight of each mouse at each measurement time point to monitor for toxicity.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control orally via gavage according to the planned schedule (e.g., daily, three times a week). The volume of administration is typically 100-200 µL, depending on the mouse's weight.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined maximum size as per institutional guidelines, or until a significant anti-tumor effect is observed.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissue can be collected for further analysis (e.g., histology, Western blotting for histone acetylation).
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
-
Mocetinostat in Lymphoma and Leukemia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mocetinostat (also known as MGCD0103) is an orally bioavailable, isotype-selective histone deacetylase (HDAC) inhibitor that primarily targets HDAC1, HDAC2, HDAC3 (Class I), and HDAC11 (Class IV).[1][2] By inhibiting these enzymes, this compound leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the modulation of gene expression.[2][3] This epigenetic modification can induce cell cycle arrest, apoptosis, and inhibit proliferation in various cancer cells, including those of hematological origin.[2][4] These application notes provide a comprehensive overview of this compound's use in lymphoma and leukemia research, including summaries of clinical trial data, detailed experimental protocols, and visualizations of key signaling pathways.
I. Clinical and Preclinical Data Summary
This compound has been evaluated as a single agent and in combination with other therapies in various hematological malignancies. The following tables summarize key quantitative data from these studies.
Table 1: this compound in Lymphoma Clinical Trials
| Indication | Phase | Treatment | Dosing Regimen | Number of Patients (n) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Key Adverse Events (Grade ≥3) | Reference |
| Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL) | II | Monotherapy | 70-110 mg, three times weekly (TIW) | 41 | 18.9% | 54.1% | Fatigue, nausea, diarrhea | [1][5] |
| Relapsed/Refractory Follicular Lymphoma (FL) | II | Monotherapy | 70-110 mg, TIW | 31 | 11.5% | 73.1% | Fatigue, nausea, diarrhea | [1][5] |
| Relapsed/Refractory Classical Hodgkin Lymphoma (cHL) | II | Monotherapy | 85 mg or 110 mg, TIW | 51 | 27% | 34.8% (110mg), 25% (85mg) | Neutropenia, fatigue | [6] |
| Relapsed/Refractory DLBCL or FL with CREBBP/EP300 mutations | II | Monotherapy | 70-90 mg, TIW | 7 | 14% | - | - | [7] |
Table 2: this compound in Leukemia and Myelodysplastic Syndrome (MDS) Clinical Trials
| Indication | Phase | Treatment | Dosing Regimen | Number of Patients (n) | Overall Response Rate (ORR) | Key Adverse Events (Grade ≥3) | Reference |
| Myelodysplastic Syndrome (MDS) | II | Combination with 5-azacitidine | 90-110 mg, TIW | 20 | 80% (DCR) | Nausea, vomiting, fatigue, anemia, thrombocytopenia, febrile neutropenia | [8] |
| Acute Myeloid Leukemia (AML) or MDS | I | Monotherapy | 60 mg/m², TIW | 29 | 10% (marrow blast response) | - | [9] |
II. Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of Class I and IV HDACs.[1] This leads to an increase in histone acetylation, which alters chromatin structure and gene expression. The downstream effects include the induction of p21, leading to cell cycle arrest, and the modulation of pro- and anti-apoptotic proteins, ultimately causing apoptosis.[6][9] Additionally, evidence suggests that this compound can influence key cancer-related signaling pathways such as JAK/STAT and PI3K/Akt.[10][11]
Figure 1: this compound's core mechanism of action.
JAK/STAT Pathway
The JAK/STAT pathway is frequently activated in lymphomas and leukemias, promoting cell proliferation and survival. HDACs, including those targeted by this compound, can deacetylate and regulate the activity of STAT proteins. By inhibiting HDACs, this compound may lead to the accumulation of acetylated STAT3, preventing its phosphorylation and subsequent nuclear translocation, thereby inhibiting the transcription of target genes involved in cell survival.[12]
Figure 2: this compound's potential impact on the JAK/STAT pathway.
PI3K/Akt Pathway
The PI3K/Akt signaling pathway is also a critical regulator of cell survival and proliferation in hematological malignancies.[13][14] HDAC inhibitors have been shown to modulate this pathway. This compound may exert its effects by influencing the expression or activity of key components of this pathway, potentially leading to decreased proliferation and increased apoptosis.[10]
Figure 3: Potential influence of this compound on the PI3K/Akt pathway.
III. Experimental Protocols
The following are generalized protocols for key experiments to assess the efficacy and mechanism of action of this compound in lymphoma and leukemia cell lines. These should be optimized for specific cell lines and experimental conditions.
HDAC Inhibition Assay (Fluorometric)
This protocol provides a method to measure the inhibition of HDAC activity by this compound in a cell-free system.
Figure 4: Workflow for a fluorometric HDAC inhibition assay.
Materials:
-
Recombinant human HDAC1, 2, 3, or 11
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC developer (containing a protease and a deacetylase inhibitor like Trichostatin A)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
Add diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add the recombinant HDAC enzyme to each well and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and generate the fluorescent signal by adding the HDAC developer.
-
Incubate for an additional 10-15 minutes at room temperature.
-
Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT/MTS)
This protocol measures the effect of this compound on the metabolic activity of lymphoma or leukemia cell lines, which is an indicator of cell viability.
Materials:
-
Lymphoma or leukemia cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Figure 5: Workflow for apoptosis detection by Annexin V/PI staining.
Materials:
-
Lymphoma or leukemia cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or a vehicle control for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot for Histone Acetylation
This protocol is for detecting changes in the acetylation levels of histones in response to this compound treatment.
Materials:
-
Lymphoma or leukemia cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Normalize the acetylated histone levels to total histone or a loading control like β-actin.
IV. Conclusion
This compound has demonstrated clinical activity in various lymphoma and leukemia settings, although its efficacy as a single agent can be modest in heavily pre-treated populations.[5] Its mechanism of action as a selective HDAC inhibitor provides a strong rationale for its continued investigation, both as a monotherapy in specific patient populations (e.g., those with CREBBP/EP300 mutations) and in combination with other anticancer agents.[7][8] The provided protocols offer a framework for researchers to further explore the preclinical efficacy and mechanisms of this compound in hematological malignancies. Further research into its effects on key signaling pathways like JAK/STAT and PI3K/Akt will be crucial for optimizing its clinical application and identifying predictive biomarkers of response.
References
- 1. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. europeanreview.org [europeanreview.org]
- 6. Phase II Study of this compound (MGCD0103) In Patients with Relapsed and Refractory Classical Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecularly targeted epigenetic therapy with this compound in relapsed and refractory non-Hodgkin lymphoma with CREBBP or EP300 mutations: an open label phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting histone deacetyalses in the treatment of B- and T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of antitumor immunity with histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of STAT3 by histone deacetylase-3 in diffuse large B-cell lymphoma: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- 14. mdpi.com [mdpi.com]
Mocetinostat: A Versatile Tool for Epigenetic Research
Application Notes and Protocols
Mocetinostat (also known as MGCD0103) is a potent and orally bioavailable benzamide histone deacetylase (HDAC) inhibitor with selectivity for Class I and Class IV HDAC enzymes.[1][2][3] This selectivity makes it a valuable tool for researchers investigating the epigenetic regulation of gene expression and its role in various diseases, particularly cancer. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in epigenetic research.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of specific HDAC isoforms. Histone deacetylases are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression.[2][4] By inhibiting HDACs, this compound promotes histone hyperacetylation, which results in a more relaxed chromatin state, facilitating the transcription of genes, including tumor suppressor genes that may have been silenced in cancer cells.[4][5]
The primary targets of this compound are Class I HDACs (HDAC1, HDAC2, and HDAC3) and the Class IV HDAC (HDAC11).[1][3] It shows significantly less activity against other HDAC classes.[1] This specificity allows for more targeted investigations into the roles of these particular HDACs in cellular processes. The mechanism of inhibition involves the benzamide group of this compound chelating the zinc ion within the active site of the HDAC enzyme, thereby blocking its deacetylase activity.[2]
Applications in Epigenetic Research
This compound is a versatile tool for a wide range of applications in epigenetic research, including:
-
Cancer Biology: Studying the role of HDACs in tumor growth, proliferation, apoptosis, and angiogenesis.[2][6] this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][5]
-
Gene Regulation: Investigating the epigenetic control of specific genes and pathways. By observing the effects of this compound treatment, researchers can identify genes and cellular processes that are regulated by Class I and IV HDACs.
-
Drug Development: As a reference compound for the development of novel HDAC inhibitors and for studying synergistic effects with other anti-cancer agents.[5]
-
Immunology: Exploring the role of HDACs in modulating the immune response.[7] this compound has been shown to affect the function of various immune cells.
Quantitative Data
The following tables summarize the inhibitory activity of this compound against various HDAC isoforms and its effects on cancer cell lines.
Table 1: this compound IC50 Values for HDAC Isoforms (Cell-Free Assay)
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.15 |
| HDAC2 | 0.29 |
| HDAC3 | 1.66 |
| HDAC11 | 0.59 |
Data sourced from Selleck Chemicals.[1]
Table 2: Effects of this compound on Glioblastoma Cell Lines
| Cell Line | Treatment Concentration (µM) | Effect |
| C6 | 2.5 | Significant reduction in MMP2 and MMP9 expression |
| T98G | 2.5 | Significant reduction in MMP2 and MMP9 expression |
Data from a study on glioblastoma cells.[2]
Experimental Protocols
Here are detailed protocols for key experiments using this compound.
In Vitro HDAC Inhibition Assay
This protocol is for determining the inhibitory activity of this compound against purified recombinant HDAC enzymes.
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC11)
-
This compound
-
Assay Buffer: 25 mM HEPES (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
HDAC substrate: Boc-Lys(ε-Ac)-AMC
-
Trypsin solution
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well black microplate, add the diluted this compound to the wells.
-
Add the purified recombinant HDAC enzyme to each well and incubate for 10 minutes at room temperature.
-
Add the HDAC substrate Boc-Lys(ε-Ac)-AMC to each well to initiate the reaction. The final concentration of the substrate may need to be optimized for different HDAC isoforms.
-
Incubate the plate at 37°C for a duration optimized for the specific HDAC enzyme.
-
Stop the reaction by adding trypsin solution to each well and incubate for 20 minutes at room temperature. This step allows for the release of the fluorophore from the deacetylated substrate.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 470 nm.[1]
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., C6, T98G)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Detergent reagent (to dissolve formazan crystals)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed 0.5 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.[2]
-
Prepare various concentrations of this compound by diluting the stock solution in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired time period (e.g., 48 hours).[2]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add detergent reagent to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 690 nm.[2]
-
Calculate the percentage of cell viability relative to the control and plot the dose-response curve.
Western Blot for Histone Acetylation
This protocol is for detecting changes in histone acetylation levels in cells treated with this compound.
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)[8]
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control (e.g., anti-Histone H3 or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Western blotting apparatus and imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer and quantify the protein concentration.
-
Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Add ECL detection reagents to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative changes in histone acetylation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: this compound's effect on the PI3K/AKT pathway.
Caption: A typical experimental workflow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]
Mocetinostat Administration in Preclinical Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of Mocetinostat (also known as MGCD0103) in mouse models of cancer. This document is intended to serve as a practical guide for researchers designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this selective Class I and IV histone deacetylase (HDAC) inhibitor.
Introduction to this compound
This compound is an orally bioavailable benzamide that selectively inhibits HDAC1, 2, 3 (Class I), and 11 (Class IV). By altering histone acetylation, this compound can modulate gene expression, leading to the reactivation of tumor suppressor genes and subsequent anti-tumor effects, including cell cycle arrest, apoptosis, and autophagy.[1][2] Its mechanism of action also involves the modulation of non-histone proteins and key signaling pathways implicated in cancer progression, such as the PI3K/AKT and JAK/STAT pathways.[3][4] Preclinical studies in various cancer models have demonstrated its potential as a monotherapy and in combination with other anti-cancer agents.[5]
Preclinical Data Summary
The following tables summarize quantitative data from various preclinical studies involving this compound administration in mouse models.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Mouse Strain | This compound Dose (mg/kg) | Administration Route & Schedule | Outcome | Reference |
| A549 (NSCLC) | Athymic Nude | 60 | Oral, Daily | Significant tumor growth inhibition | [6] |
| A549 (NSCLC) | Athymic Nude | 120 | Oral, Daily | Significant tumor growth inhibition | [6][7] |
| H1437 (NSCLC) | Athymic Nude | 80 | Oral, Daily | Almost complete tumor growth inhibition | [7] |
| CT26 (Colon) | Syngeneic | 100 | Oral, Daily | Decreased intratumoral Tregs, increased CD8+ T-cells | [5] |
Table 2: Pharmacodynamic Effects of this compound in Mouse Models
| Tumor Model | Mouse Strain | This compound Dose (mg/kg) | Time Point | Pharmacodynamic Marker | Result | Reference |
| A549 (NSCLC) | Athymic Nude | 120 | Post-treatment | Histone H3 Acetylation | Increased in tumors | [6] |
| CT26 (Colon) | Syngeneic | 100 | 6 and 9 days | PD-L1 expression | Upregulated in tumors | [5] |
| CT26 (Colon) | Syngeneic | 100 | 9 days | FOXP3+ Tregs | Decreased in tumors | [5] |
Experimental Protocols
Animal Models and Husbandry
-
Mouse Strains: Athymic nude mice (BALB/c-nu/nu or similar) are commonly used for human tumor cell line xenografts (e.g., A549, H1437).[8][9] For studies involving the evaluation of immune responses, syngeneic models (e.g., CT26 in BALB/c mice) are appropriate.[5]
-
Age and Sex: Typically, 4-6 week old female mice are used.[9][10]
-
Housing: Animals should be housed in a pathogen-free environment in sterile cages with autoclaved food and water ad libitum.[10] All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Subcutaneous Xenograft Tumor Model Establishment
This protocol is adapted for the A549 non-small cell lung cancer cell line.
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Harvest cells at approximately 80-90% confluency using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel®.[11]
-
Injection: Subcutaneously inject 1 x 10^7 cells in a volume of 200 µL into the right flank of each mouse using a 27-gauge needle.[11][12]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (l) and width (w) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (l x w^2) / 2.[13]
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[13]
This compound Formulation and Administration
This compound is orally bioavailable and is typically administered via oral gavage.
Formulation:
A commonly used vehicle for this compound is an aqueous solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[14]
-
Preparation:
-
Dissolve the required amount of this compound powder in DMSO.
-
Add PEG300 and Tween-80 and mix thoroughly.
-
Add saline to the final volume and vortex until a clear solution is obtained.
-
Prepare the formulation fresh daily.
-
Oral Gavage Administration:
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Gavage Needle Insertion: Use a 20-22 gauge, 1.5-inch curved gavage needle with a ball tip. Gently insert the needle into the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.
-
Drug Administration: Slowly administer the prepared this compound solution. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Post-Administration Monitoring: Monitor the animal for any signs of distress immediately after administration and at regular intervals.
Pharmacodynamic Analysis: Western Blot for Histone Acetylation
This protocol outlines the detection of acetylated histone H3 in tumor tissue lysates.
-
Tumor Homogenization: Excise tumors, wash with ice-cold PBS, and snap-freeze in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins on a 4-20% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated histone H3 (e.g., anti-acetyl-Histone H3 (Lys27), Abcam ab4729) overnight at 4°C.[16]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. Use an antibody against total histone H3 as a loading control.[16]
Visualizations
Caption: this compound inhibits Class I/IV HDACs, leading to increased histone acetylation and anti-tumor effects.
References
- 1. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. The xenograft nude mouse model [bio-protocol.org]
- 9. Nude Mouse Xenograft Studies [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. ascopubs.org [ascopubs.org]
- 12. Animal Studies [bio-protocol.org]
- 13. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Histone H3 lysine 27 acetylation is altered in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Drug Resistance Mechanisms with Mocetinostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mocetinostat (MGCD0103) is a potent, orally bioavailable, isotype-selective histone deacetylase (HDAC) inhibitor with primary activity against Class I HDACs (HDAC1, 2, 3) and Class IV (HDAC11).[1][2] Its ability to modulate the epigenome has made it a valuable tool for investigating and potentially overcoming mechanisms of drug resistance in various cancers. Aberrant HDAC activity is often linked to the repression of tumor suppressor genes and the promotion of oncogenic pathways, contributing to therapeutic failure. This compound's selective inhibition of specific HDACs allows for the targeted reactivation of silenced genes and the modulation of signaling pathways implicated in drug resistance.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound in studying drug resistance, including its mechanism of action, relevant signaling pathways, and detailed protocols for key experimental assays.
Mechanism of Action in Drug Resistance
This compound overcomes drug resistance through several key mechanisms:
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): A primary mechanism by which cancer cells acquire drug resistance is through the activation of EMT, a process characterized by the loss of epithelial characteristics and the gain of a migratory, mesenchymal phenotype. A key driver of EMT is the transcription factor ZEB1, which represses epithelial markers like E-cadherin and induces resistance to chemotherapy. This compound has been shown to downregulate ZEB1 expression. This leads to the re-expression of microRNA-203 (miR-203), a tumor-suppressive miRNA that directly targets and inhibits ZEB1, thus breaking the ZEB1-miR-203 feedback loop and reversing the EMT phenotype.[3][4][5][6] This re-sensitizes cancer cells to conventional chemotherapeutic agents.[3][4][5][6]
-
Modulation of the Tumor Microenvironment: this compound can alter the tumor microenvironment to be more favorable for anti-cancer therapies. It has been shown to decrease the population of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor.[4]
-
Enhancement of Anti-Tumor Immunity: By inhibiting HDACs, this compound can increase the expression of tumor antigens and antigen presentation machinery, such as MHC class I and II molecules, on cancer cells.[4] This enhances the ability of the immune system to recognize and eliminate tumor cells. Furthermore, this compound can upregulate the expression of PD-L1 on tumor cells, suggesting a synergistic potential with immune checkpoint inhibitors.[4]
-
Induction of Apoptosis and Cell Cycle Arrest: this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.[7][8] It can also cause cell cycle arrest, preventing the proliferation of cancer cells.[9]
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HDAC1 | - | 0.15 | [1][2] |
| HDAC2 | - | 0.29 | [1] |
| HDAC3 | - | 1.66 | [1] |
| HDAC11 | - | 0.59 | [1] |
| MCF7 | Breast Cancer (ER+) | 1.17 | [10] |
| T47D | Breast Cancer (ER+) | 0.67 | [10] |
| BT549 | Triple-Negative Breast Cancer | 4.38 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.04 | [10] |
Table 2: Clinical Trial Data for this compound in Combination Therapies
| Cancer Type | Combination Agent(s) | Phase | Key Findings | Reference |
| Advanced Solid Tumors/Pancreatic Cancer | Gemcitabine | I/II | Recommended Phase II dose of this compound: 90 mg three times weekly. Two partial responses in pancreatic cancer patients.[11] | |
| Non-Small Cell Lung Cancer (NSCLC) | Durvalumab | I/II | Recommended Phase II dose of this compound: 70 mg three times weekly. Objective Response Rate (ORR) of 11.5% across all cohorts; 23.1% in patients with disease refractory to prior checkpoint inhibitors.[12][13] | |
| Unresectable Stage III/IV Melanoma | Ipilimumab and Nivolumab | Ib | 89% ORR at the 70mg this compound dose. Significant decreases in myeloid-derived suppressor cells.[14] | |
| Myelodysplastic Syndromes (MDS) | 5-Azacitidine | I/II | 59% rate of complete remission or complete remission with incomplete blood count recovery in a subset of patients. 35% of transfusion-dependent patients became transfusion-independent.[15] | |
| Urothelial Carcinoma | Monotherapy | II | One partial response observed (11%). Activity was deemed insufficient to proceed to the next stage.[16] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in reversing drug resistance.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., Panc-1, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for ZEB1 and E-cadherin
This protocol is for detecting changes in protein expression of key EMT markers.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-ZEB1, anti-E-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[18][19]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Quantitative Real-Time PCR (qRT-PCR) for miR-203
This protocol is for quantifying the expression of miR-203.
Materials:
-
Treated and untreated cells
-
miRNA isolation kit
-
miRNA-specific reverse transcription kit
-
miRNA-specific primers for miR-203 and a reference miRNA (e.g., SNORD68)[20][21]
-
SYBR Green PCR master mix
-
Real-time PCR system
Protocol:
-
Isolate total RNA, including miRNA, from cells using a specialized kit.
-
Perform reverse transcription using a miRNA-specific reverse transcription kit and primers for miR-203 and the reference miRNA.[21]
-
Set up the qRT-PCR reaction with SYBR Green master mix, cDNA, and specific primers.
-
Run the PCR reaction in a real-time PCR system using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[20][21]
-
Analyze the data using the ΔΔCt method to determine the relative expression of miR-203, normalized to the reference miRNA.[20]
Chromatin Immunoprecipitation (ChIP) Assay for Histone Acetylation
This protocol is for assessing changes in histone acetylation at specific gene promoters.
Materials:
-
Treated and untreated cells
-
Formaldehyde
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Antibody against acetylated histone H3 (e.g., anti-acetyl-H3K9)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for the promoter region of a target gene (e.g., a ZEB1 target)
-
Real-time PCR system
Protocol:
-
Cross-link proteins to DNA in cells by treating with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.[22][23]
-
Lyse the cells and sonicate the chromatin to shear DNA to fragments of 200-1000 bp.[22]
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody against acetylated histone H3 overnight at 4°C.[22]
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.[24]
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with proteinase K.[24]
-
Purify the immunoprecipitated DNA.
-
Perform qRT-PCR using primers specific for the promoter region of interest to quantify the enrichment of acetylated histones.
In Vivo Xenograft Model for Drug Resistance Studies
This protocol outlines a general approach for evaluating the efficacy of this compound in an in vivo model of drug resistance.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Drug-resistant cancer cell line
-
Matrigel
-
This compound formulation for oral administration
-
Chemotherapeutic agent
-
Calipers
Protocol:
-
Subcutaneously inject drug-resistant cancer cells mixed with Matrigel into the flank of each mouse.[7]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapeutic agent alone, combination therapy).
-
Administer treatments as per the planned schedule. This compound is typically administered orally.[7]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Analyze the tumor growth data to determine the efficacy of the treatments.
Conclusion
This compound is a versatile tool for investigating the epigenetic mechanisms underlying drug resistance. Its ability to reverse EMT, modulate the tumor microenvironment, and enhance anti-tumor immunity provides multiple avenues for overcoming therapeutic resistance. The protocols provided herein offer a framework for researchers to explore the potential of this compound in their specific cancer models. Careful experimental design and data interpretation are crucial for elucidating the complex interplay between HDAC inhibition and drug sensitivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ZEB1-associated drug resistance in cancer cells is reversed by the class I HDAC inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZEB1-associated drug resistance in cancer cells is reversed by the class I HDAC inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in Combination With Durvalumab for Patients With Advanced NSCLC: Results From a Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 14. Clinical and Immune Correlate Results from a Phase 1b Study of the HDAC Inhibitor this compound with Ipilimumab and Nivolumab in Unresectable Stage III/IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound for patients with previously treated, locally advanced/metastatic urothelial carcinoma and inactivating alterations of acetyltransferase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. ZEB1 Enhances Transendothelial Migration and Represses the Epithelial Phenotype of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Circulating microRNA203 and its target genes' role in psoriasis pathogenesis [frontiersin.org]
- 21. Circulating microRNA203 and its target genes' role in psoriasis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 24. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Mocetinostat solubility issues and solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and answers to frequently asked questions regarding the solubility of Mocetinostat.
Solubility Data Summary
This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. Solubility can vary slightly between different batches of the compound[1].
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 11 - 160 | 27.75 - 403.59 | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. Sonication or ultrasonication can aid dissolution[1][2][3]. |
| DMF | ~25 | ~63.06 | N/A |
| Water | Insoluble | Insoluble | This compound is practically insoluble in water[1][2]. |
| Ethanol | Insoluble | Insoluble | This compound is practically insoluble in ethanol[1][2]. |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~1.26 | Prepare by first dissolving this compound in DMF, then diluting with the PBS buffer[4]. |
| 0.1N HCl (aq) | Soluble | Soluble | N/A[5] |
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
For in vitro assays, Dimethyl sulfoxide (DMSO) is the recommended solvent.[6] You can prepare a high-concentration stock solution, for example, at 5 mM or higher, which can then be diluted to the final working concentration in your cell culture medium.[7] It is crucial to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can significantly decrease the solubility of this compound.[2]
Q2: My this compound precipitated when I added my DMSO stock to the cell culture medium. What causes this and how can I fix it?
This is a common issue caused by the poor aqueous solubility of this compound.[4] While the compound dissolves readily in 100% DMSO, adding this stock to an aqueous environment like cell culture medium drastically lowers the DMSO concentration, causing the compound to crash out of solution.[8]
Troubleshooting Steps:
-
Final Concentration: Ensure your final working concentration does not exceed the aqueous solubility limit of this compound, even in the presence of a small amount of DMSO.
-
DMSO Percentage: While increasing the final percentage of DMSO in your culture can help, most cell lines are sensitive to DMSO concentrations above 0.5-1%. Determine the maximum amount of DMSO your cells can tolerate and use the most dilute stock solution possible to minimize precipitation risk.[8]
-
Serial Dilution: Instead of adding a highly concentrated stock directly to the medium, perform an intermediate dilution step. For example, dilute your 10 mM stock to 1 mM in DMSO first, then add the required volume of the 1 mM solution to your culture medium.[3]
-
Mixing: When adding the DMSO stock to the medium, vortex or pipette vigorously to ensure rapid and even dispersion, which can help prevent localized high concentrations that lead to precipitation.
Q3: How do I prepare this compound for in vivo animal studies?
Due to its poor water solubility, preparing this compound for in vivo use requires specific formulation vehicles. Direct injection of a DMSO solution is often not feasible. Here are two common, validated methods:
-
Corn Oil-Based Formulation: This method is suitable for oral administration (p.o.). A typical formulation involves 5% DMSO in corn oil. To prepare, a concentrated stock in DMSO (e.g., 40 mg/mL) is diluted with corn oil.[1][2] This solution should be prepared fresh and used immediately.[1][2]
-
PEG300/Tween80 Formulation: This is another common vehicle for oral administration that can achieve a higher final concentration of the drug. A standard formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[1] This multi-step preparation requires dissolving the compound sequentially in each component.[1][2]
Q4: What are the best practices for storing this compound powder and its stock solutions?
-
Powder: The solid, crystalline form of this compound should be stored at -20°C.[2] When stored properly, it is stable for at least 3 years.[2]
-
Stock Solutions:
-
DMSO Stocks: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[2]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to poor stability and solubility.[4][9]
-
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution (In Vitro)
-
Weighing: Weigh out the required amount of this compound powder (Molecular Weight: 396.44 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 3.96 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If needed, sonicate the vial for several minutes to ensure the compound is fully dissolved.[3]
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -80°C.[2]
Protocol 2: Preparation of an 8 mg/mL In Vivo Formulation (PEG300/Tween80 Method)
This protocol details the preparation of 1 mL of an 8 mg/mL this compound solution in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[1]
-
Prepare a 160 mg/mL DMSO Stock: Dissolve this compound in fresh, anhydrous DMSO to a final concentration of 160 mg/mL. Ultrasonication may be required to fully dissolve the compound.[1][2]
-
Step 1: In a sterile tube, add 400 µL of PEG300.
-
Step 2: Add 50 µL of the 160 mg/mL this compound DMSO stock to the PEG300. Mix thoroughly until the solution is clear.
-
Step 3: Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.
-
Step 4: Add 500 µL of sterile double-distilled water (ddH₂O) to bring the final volume to 1 mL. Mix thoroughly.
-
Administration: The final solution is now ready for administration. This formulation should be used immediately after preparation for optimal results.[1][2]
Caption: Workflow for preparing an 8 mg/mL in vivo formulation of this compound.
Mechanism of Action Overview
This compound is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes.[10] It primarily targets Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IV HDAC (HDAC11).[11]
In cancer cells, HDACs remove acetyl groups from histones, leading to condensed chromatin and the transcriptional repression of key tumor suppressor genes.[12] By inhibiting HDACs, this compound restores histone acetylation, which reactivates these silenced genes. This leads to several anti-cancer effects, including:
-
Induction of Apoptosis (Programmed Cell Death) [2]
-
Cell Cycle Arrest [13]
-
Induction of Autophagy [2]
This compound can also modulate other critical cellular pathways, including the PI3K/AKT signaling pathway, further contributing to its anti-tumor activity.[7]
Caption: Signaling pathway of this compound as an HDAC inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | HDAC | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. MGCD0103, this compound - HDAC Inhibitor [hdacis.com]
- 7. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Mocetinostat in vitro assay variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility challenges in Mocetinostat in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MGCD0103) is an orally available, isotype-selective histone deacetylase (HDAC) inhibitor.[1][2] It primarily targets Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IV HDAC (HDAC11) at nanomolar or low micromolar concentrations.[3][4] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones and other proteins.[2] This leads to the accumulation of acetylated histones, which relaxes chromatin structure and allows for the transcription of genes that are often silenced in cancer cells, such as tumor suppressor genes.[5] This can induce cell cycle arrest, apoptosis (programmed cell death), and autophagy.[2][3][6]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the compound's stability and ensuring experimental reproducibility.
-
Solid Form: this compound is supplied as a crystalline solid and should be stored at -20°C, where it is stable for at least four years.[7][8]
-
Stock Solutions:
-
Prepare stock solutions in high-quality, anhydrous DMSO or DMF.[7] The solubility is approximately 13-20 mg/mL in DMSO and 25 mg/mL in DMF.[7][9]
-
Use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[3]
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
-
DMSO stock solutions are stable for up to one week at 4°C or up to a month at -70°C (-80°C is also cited).[3][9]
-
-
Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[7] To prepare, first dissolve the compound in DMF and then dilute with the desired aqueous buffer (e.g., PBS).[7] It is strongly recommended not to store aqueous solutions for more than one day.[7][9]
Q3: I'm having trouble dissolving this compound. What could be the issue?
Solubility issues are a common source of experimental variability. If you are experiencing problems, consider the following:
-
Solvent Quality: Ensure you are using high-purity, anhydrous (dry) DMSO or DMF. The presence of water in the solvent can significantly decrease solubility.[3]
-
Concentration: this compound's solubility is limited. In DMSO, it is approximately 13-20 mg/mL, and in DMF, it is 25 mg/mL.[7][9] Attempting to create solutions above these concentrations will result in incomplete dissolution.
-
Aqueous Buffers: Direct dissolution in aqueous buffers is not recommended due to poor solubility.[7] For aqueous working solutions, always create a high-concentration stock in an organic solvent like DMF first, then dilute into your buffer of choice. The final solubility in a 1:1 solution of DMF:PBS (pH 7.2) is approximately 0.5 mg/ml.[7]
-
Sonication: For higher concentration DMSO stocks (e.g., up to 160 mg/mL), ultrasonication may be required, but care should be taken to use fresh, anhydrous DMSO.[3]
Data Summary Tables
Table 1: this compound IC₅₀ Values for HDAC Isotypes
| HDAC Isotype | IC₅₀ (µM) |
| HDAC1 | 0.15[3][4][9] |
| HDAC2 | 0.29[3][4][9] |
| HDAC3 | 1.66[3][4][9] |
| HDAC11 | 0.59[4] |
| HDAC4, 5, 6, 7, 8 | No significant activity / >10 µM[3][4][10] |
Table 2: this compound Anti-proliferative IC₅₀ Values in Select Cancer Cell Lines (MTT Assay, 48-72h)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF7 | Breast (ER+) | 1.17[11] |
| T47D | Breast (ER+) | 0.67[11] |
| BT549 | Breast (Triple-Negative) | 4.38[11] |
| MDA-MB-231 | Breast (Triple-Negative) | 3.04[11] |
| HCT116 | Colon | ~0.4 - 0.6[3] |
| A549 | Lung | ~0.6 - 0.8[3] |
| PANC-1 | Pancreatic | ~0.1 - 0.3[12] |
Note: IC₅₀ values can vary significantly based on assay conditions, such as incubation time and cell density.
Signaling and Experimental Workflow Diagrams
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and expression of tumor suppressor genes.
Caption: Standard experimental workflow for an in vitro HDAC inhibition assay using a fluorogenic substrate.
Troubleshooting Guide
Q4: Why am I seeing high variability in my IC₅₀ values for this compound between experiments?
High variability is a frequent challenge and can stem from multiple sources. A systematic approach is key to identifying the cause.
-
Inconsistent Incubation Time (Cell-Based Assays): The inhibitory potency of this compound in whole-cell assays is highly time-dependent. Unlike some other HDAC inhibitors, it requires a long incubation period to reach its full effect.[12]
-
Recommendation: Standardize your drug incubation time to at least 16-18 hours. Shorter or inconsistent incubation times will lead to significant shifts in apparent IC₅₀ values.[12]
-
-
Cellular Factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[13]
-
Seeding Density: Ensure precise and consistent cell seeding. Over-confluent or under-confluent wells will respond differently to the drug. Cells should be in the exponential growth phase during treatment.[13]
-
Cell Line Integrity: Periodically verify the identity of your cell line (e.g., via STR profiling) and test for mycoplasma contamination.
-
-
Compound Handling:
-
Solubility: Ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution into the cell culture medium. Visually inspect dilutions for any precipitate.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots.[3]
-
-
Assay Plate Issues (Edge Effects): The outer wells of a microplate are prone to evaporation, which concentrates the drug and affects cell growth.[13]
-
Recommendation: Avoid using the perimeter wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[13]
-
Caption: A logical workflow to diagnose sources of variability in this compound in vitro experiments.
Q5: My cell-based assay shows lower than expected HDAC inhibition, even at high this compound concentrations. What is happening?
This is an observed characteristic of this compound. Unlike some pan-HDAC inhibitors that can inhibit nearly 100% of total HDAC activity, this compound often reaches a plateau of maximal inhibition.[3]
-
Incomplete Inhibition: In several cell lines, including HCT116 and A549, this compound inhibits a maximum of 75-85% of the total HDAC activity, even at saturating concentrations (e.g., 6 µM).[3][4] This is an intrinsic property of the drug's interaction with the cellular enzymatic pool and does not necessarily indicate an experimental error.
-
Time Dependence: As mentioned previously, insufficient incubation time (less than 16 hours) will result in underestimation of the drug's potency and inhibitory effect.[12]
-
Assay Type: Cell-free (biochemical) assays using purified recombinant enzymes will show different IC₅₀ values and potentially different maximal inhibition compared to cell-based assays, which account for cell permeability, drug efflux, and target engagement in a more complex environment.[3]
Detailed Experimental Protocols
Protocol 1: Fluorometric HDAC Activity Assay (Cell-Free)
This protocol is adapted from standard fluorometric assay procedures.[3][14][15]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.[15]
-
HDAC Enzyme: Prepare a working dilution of purified recombinant human HDAC1, 2, or 3 in cold assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
This compound: Perform serial dilutions in assay buffer from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Substrate: Prepare a working solution of a fluorogenic substrate like Boc-Lys(ε-Ac)-AMC in assay buffer.
-
Developer Solution: Prepare a solution containing Trypsin and a pan-HDAC inhibitor like Trichostatin A (TSA) in assay buffer. The TSA stops the HDAC reaction, and the trypsin cleaves the deacetylated substrate to release the fluorophore.[3]
-
-
Assay Procedure (96-well black plate):
-
Add 40 µL of assay buffer to all wells.
-
Add 5 µL of diluted this compound, DMSO vehicle (negative control), or TSA (positive control for inhibition).
-
Add 5 µL of diluted HDAC enzyme.
-
Incubate for 10 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 10 µL of the HDAC substrate solution.
-
Incubate for 60-90 minutes at 37°C. Protect from light.
-
Stop the reaction by adding 50 µL of Developer Solution.
-
Incubate for 15-20 minutes at room temperature.
-
Read the fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm.[3]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the DMSO control (0% inhibition) and the TSA control (100% inhibition).
-
Plot the percent inhibition versus the log of this compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability MTT Assay
This protocol is based on a common method for assessing the anti-proliferative effects of a compound.[3]
-
Cell Seeding:
-
Trypsinize and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well clear plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare 2X serial dilutions of this compound in complete medium from a concentrated stock.
-
Remove the old medium from the cells and add 100 µL of the medium containing this compound or DMSO vehicle control.
-
Incubate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT reagent in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to fully dissolve the formazan crystals. Gently pipette to mix if necessary.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader, with a reference wavelength of 630 nm.
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Plot the percent viability versus the log of this compound concentration to determine the IC₅₀ value.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. EVALUATION OF THE PHARMACODYNAMIC EFFECTS OF MGCD0103 FROM PRECLINICAL MODELS TO HUMAN, USING A NOVEL HDAC ENZYME ASSAY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Optimizing Mocetinostat Concentration for Cell Culture Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers optimize the use of Mocetinostat in cell culture experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no observable effect on cells | Inadequate Drug Concentration: The concentration of this compound may be too low to elicit a response in the specific cell line being used. | Perform a dose-response experiment to determine the optimal concentration. A typical starting range for this compound is 0.1 µM to 10 µM.[1][2][3] |
| Incorrect Drug Handling or Storage: this compound may have degraded due to improper storage or handling. | This compound is typically dissolved in DMSO to create a stock solution, which should be stored at -20°C.[2][4] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. | |
| Cell Line Insensitivity: The target HDACs (HDAC1, 2, 3, 11) may not be critical for the survival or proliferation of the chosen cell line.[1][5] | Confirm the expression of target HDACs in your cell line. Consider using a positive control cell line known to be sensitive to this compound. | |
| High Cell Death or Cytotoxicity | Excessive Drug Concentration: The concentration of this compound may be too high, leading to off-target effects and general toxicity. | Lower the concentration of this compound. Determine the IC50 value for your specific cell line using a cell viability assay to identify a suitable working concentration.[1] |
| Prolonged Incubation Time: Extended exposure to the drug may lead to increased cytotoxicity. | Optimize the incubation time. A typical incubation period for this compound can range from 24 to 72 hours.[6] | |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of DMSO in the cell culture medium is typically below 0.1%. Run a vehicle control (medium with DMSO only) to assess solvent toxicity. | |
| Drug Precipitation in Culture Medium | Poor Solubility: this compound has limited solubility in aqueous solutions.[4] | Prepare a high-concentration stock solution in DMSO.[4] When diluting into the culture medium, ensure thorough mixing. Avoid using a final concentration that exceeds the solubility limit. It is recommended to first dilute the inhibitor with DMSO to form a gradient, and then add the diluted inhibitor to the cell culture medium.[7] |
| Inconsistent or Variable Results | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect the cellular response to the drug. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are in the exponential growth phase at the time of treatment. |
| Pipetting Errors: Inaccurate pipetting can lead to variations in the final drug concentration. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. | |
| Edge Effects in Multi-well Plates: Evaporation from wells on the edge of a plate can concentrate the drug and affect cell growth. | Avoid using the outer wells of multi-well plates for critical experiments, or fill them with sterile PBS or medium to minimize evaporation. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Class I and IV histone deacetylases (HDACs).[1][2] It specifically targets HDAC1, HDAC2, HDAC3, and HDAC11 with IC50 values in the nanomolar to low micromolar range.[1][3][8] By inhibiting these enzymes, this compound leads to an increase in histone acetylation, which in turn alters gene expression, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[8][9][10]
2. What is a typical starting concentration range for this compound in cell culture?
A common starting concentration range for this compound in cell culture experiments is between 0.1 µM and 10 µM.[1][2][3] However, the optimal concentration is highly dependent on the cell line and the specific biological question being investigated. A dose-response study is always recommended to determine the effective concentration for your experimental system.
3. How should I prepare and store this compound?
This compound is typically supplied as a solid. A stock solution is prepared by dissolving the compound in an organic solvent, most commonly dimethyl sulfoxide (DMSO).[2][4] For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2][11] When preparing working solutions, the DMSO stock should be diluted in cell culture medium to the desired final concentration, ensuring the final DMSO concentration is not toxic to the cells (typically <0.1%).
4. How can I confirm that this compound is active in my cells?
The most direct way to confirm the activity of this compound is to measure the level of histone acetylation. An increase in the acetylation of histones, such as Histone H3 and H4, is a hallmark of HDAC inhibitor activity.[12] This can be assessed by Western blotting using antibodies specific for acetylated histones. Additionally, you can perform cell-based assays such as cell viability assays (e.g., MTT or CellTiter-Glo) to assess the anti-proliferative effects or apoptosis assays (e.g., Annexin V staining) to measure induction of cell death.[2][13]
5. What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several signaling pathways involved in cancer progression. One of the key pathways inhibited by this compound is the PI3K/AKT pathway.[2][14] It can also affect the JAK/STAT and extrinsic and intrinsic apoptotic pathways.[12]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium from your DMSO stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot for Histone Acetylation
This protocol outlines the steps to detect changes in histone acetylation following this compound treatment.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[15]
-
SDS-PAGE: Separate the protein samples on a 15% polyacrylamide gel to resolve the low molecular weight histones.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-Histone H3) or acetylated histone H4, diluted in blocking buffer, overnight at 4°C with gentle agitation.[16] Also, probe a separate blot or the same blot after stripping with an antibody for total histone H3 or β-actin as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.
HDAC Activity Assay
This protocol provides a general framework for measuring HDAC activity in cell lysates.
-
Nuclear Extract Preparation: Treat cells with this compound as desired. Harvest the cells and prepare nuclear extracts using a nuclear/cytosol fractionation kit or an equivalent method.[18]
-
Assay Reaction: In a 96-well plate, add the nuclear extract to the assay buffer.
-
Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction.[3]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Developer Addition: Stop the reaction and develop the signal by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (like Trichostatin A) to prevent further deacetylation.[19] The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[3]
-
Data Analysis: Quantify the HDAC activity based on the fluorescence intensity, and compare the activity in this compound-treated samples to untreated controls.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | HDAC | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Facebook [cancer.gov]
- 11. apexbt.com [apexbt.com]
- 12. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 18. assaygenie.com [assaygenie.com]
- 19. EVALUATION OF THE PHARMACODYNAMIC EFFECTS OF MGCD0103 FROM PRECLINICAL MODELS TO HUMAN, USING A NOVEL HDAC ENZYME ASSAY - PMC [pmc.ncbi.nlm.nih.gov]
Mocetinostat Preclinical Toxicity & Adverse Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Mocetinostat (MGCD0103) toxicity and adverse effects observed in animal models. The information is compiled from publicly available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a benzamide histone deacetylase (HDAC) inhibitor with selectivity for Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IV (HDAC11).[1] By inhibiting these enzymes, this compound leads to the accumulation of acetylated histones and other proteins, which in turn results in the reactivation of tumor suppressor genes and cell cycle arrest, ultimately inducing apoptosis in cancer cells.[1]
Q2: What are the most commonly reported toxicities of this compound in preclinical and clinical studies?
The most significant and frequently reported toxicities associated with this compound are cardiovascular, specifically pericarditis and pericardial effusion, which led to a temporary hold on clinical trials.[1][2][3] Other common adverse effects include fatigue, gastrointestinal issues (nausea, vomiting, diarrhea), and hematological toxicities.[2]
Q3: Has a No-Observed-Adverse-Effect-Level (NOAEL) been established for this compound in animal models?
Q4: What is the known cardiovascular toxicity of this compound in animal models?
While specific preclinical data on cardiovascular toxicity in animal models like dogs (a common non-rodent species for cardiovascular safety assessment) is not publicly detailed, the clinical findings of pericardial effusion and pericarditis are the primary concern.[2][3] Researchers should be vigilant for any signs of cardiac distress in their animal subjects.
Q5: What hematological adverse effects have been observed with this compound?
In clinical studies, hematological toxicities have been reported and were more common in patients with hematological malignancies.[2] Preclinical studies in xenograft models, however, have sometimes shown minimal hematological activity at effective doses. Researchers should include comprehensive hematology panels in their monitoring plans.
Q6: Is there evidence of genotoxicity or carcinogenicity for this compound?
Detailed public reports on the genotoxicity (e.g., Ames test, micronucleus assay) and carcinogenicity of this compound are not available. Standard regulatory practice requires a battery of genotoxicity tests for investigational new drugs.[5][6]
Troubleshooting Guides
Cardiovascular Toxicity
Issue: Observation of clinical signs of cardiovascular distress in animal models (e.g., lethargy, labored breathing, edema).
Troubleshooting Steps:
-
Immediate Veterinary Assessment: Consult with a veterinarian to assess the animal's condition.
-
Dose Reduction/Interruption: Consider reducing the dose or temporarily halting administration of this compound to see if the signs resolve.
-
Cardiovascular Monitoring: If available, implement cardiovascular monitoring such as electrocardiography (ECG) and echocardiography to assess cardiac function. In dog studies, telemetry is the gold standard for monitoring cardiovascular parameters.[7]
-
Necropsy and Histopathology: In case of mortality or at the study endpoint, perform a thorough gross necropsy with a focus on the heart and pericardium. Collect tissues for histopathological evaluation by a qualified veterinary pathologist.
Hematological Toxicity
Issue: Significant changes in hematology parameters (e.g., anemia, thrombocytopenia, neutropenia) in treated animals.
Troubleshooting Steps:
-
Review Dosing and Administration: Ensure accurate dosing and administration procedures.
-
Frequency of Monitoring: Increase the frequency of blood collection for complete blood counts (CBCs) to monitor the trend of the hematological changes.
-
Bone Marrow Evaluation: If severe or persistent cytopenias are observed, consider a bone marrow aspirate or biopsy at necropsy to assess hematopoiesis.
-
Dose-Response Relationship: Analyze the data to determine if the observed hematological toxicity is dose-dependent. This will help in identifying a potential NOAEL.[4]
Quantitative Data Summary
Due to the limited availability of public quantitative preclinical toxicity data for this compound, this table summarizes the key toxicities observed, primarily from clinical data, which should guide preclinical monitoring.
| Toxicity Type | Observed Effects | Animal Model Relevance | Monitoring Parameters |
| Cardiovascular | Pericarditis, Pericardial Effusion[2][3] | Dogs are a highly relevant model for cardiovascular safety assessment.[7] | Clinical observations, ECG, Echocardiography, Histopathology of the heart and pericardium. |
| Hematological | Anemia, Thrombocytopenia, Neutropenia[2] | Rodents and non-rodents (monkeys, dogs). | Complete Blood Counts (CBC) with differentials. |
| Gastrointestinal | Nausea, Vomiting, Diarrhea[2] | Most mammalian models. | Clinical observations (emesis, changes in feces), Body weight, Food consumption. |
| General | Fatigue[2] | Most mammalian models. | Clinical observations (activity levels, posture). |
Experimental Protocols
While specific protocols for this compound toxicity studies are not publicly available, the following are detailed methodologies for key types of experiments typically conducted for drug safety assessment, based on regulatory guidelines.
Repeat-Dose Toxicity Study (Rodent)
-
Test System: Sprague-Dawley rats (or other appropriate rodent strain).
-
Animals: Young adult males and females, typically 5-10 per sex per group.
-
Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group. Dose selection should be based on acute toxicity data or a dose range-finding study, with the high dose expected to produce some toxicity but not significant mortality.[4]
-
Administration: Oral gavage (or route relevant to clinical use), once daily for 28 or 90 days.
-
Parameters Monitored:
-
Clinical Observations: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Pre-study and at termination.
-
Hematology and Clinical Chemistry: At termination.
-
Urinalysis: At termination.
-
-
Terminal Procedures:
-
Gross Necropsy: All animals.
-
Organ Weights: Key organs (e.g., liver, kidneys, heart, spleen, brain).
-
Histopathology: Comprehensive examination of tissues from control and high-dose groups, and any target organs from other groups.
-
Cardiovascular Safety Pharmacology Study (Dog)
-
Test System: Beagle dogs, purpose-bred for research.
-
Animals: Both sexes, typically 4-6 animals.
-
Instrumentation: Surgical implantation of telemetry devices for continuous monitoring of cardiovascular parameters.[7]
-
Study Design: Crossover design where each animal receives all treatments (vehicle and this compound dose levels).
-
Dose Groups: A vehicle control and at least two dose levels of this compound.
-
Administration: Oral administration.
-
Parameters Monitored (via Telemetry):
-
Electrocardiogram (ECG): Including heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTc).
-
Systemic Arterial Blood Pressure: Systolic, diastolic, and mean.
-
Body Temperature.
-
-
Data Collection: Continuously from pre-dose to at least 24 hours post-dose.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General preclinical toxicity assessment workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opinion: regulatory genotoxicity: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Summarized data of genotoxicity tests for designated food additives in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Mocetinostat Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges associated with Mocetinostat resistance in cancer cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MGCD0103) is an orally available, isotype-selective histone deacetylase (HDAC) inhibitor.[1][2] Its primary mechanism of action is the potent inhibition of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, as well as the Class IV HDAC11.[3][4] By inhibiting these enzymes, this compound leads to an accumulation of acetylated proteins, including histones.[2] This epigenetic modification can restore the expression of aberrantly silenced tumor suppressor genes, leading to the induction of apoptosis, cell cycle arrest, and differentiation in cancer cells.[1][5][6]
Q2: My cancer cells are becoming resistant to this compound. What are the common underlying mechanisms?
Resistance to HDAC inhibitors like this compound can be multifactorial.[2] General mechanisms include:
-
Activation of Pro-Survival Signaling: Upregulation of pathways like PI3K/AKT or MAPK can counteract the pro-apoptotic effects of this compound.[7][8]
-
Overexpression of Anti-Apoptotic Proteins: Increased levels of proteins such as Bcl-2 or Bcl-XL can prevent cancer cells from undergoing apoptosis.[7]
-
Drug Efflux and Target Alterations: Increased expression of drug efflux pumps or mutations in the HDAC targets can reduce the effective intracellular concentration or binding of the drug.[2]
-
ZEB1-Mediated Epithelial-Mesenchymal Transition (EMT): A key mechanism of resistance involves the transcription factor ZEB1. High levels of ZEB1 are associated with an EMT phenotype, which confers stemness properties and broad drug resistance.[9][10][11] ZEB1 actively represses the expression of microRNA-203 (miR-203), a molecule that sensitizes cells to chemotherapy.[9][12]
Q3: How can I determine if the ZEB1 pathway is responsible for resistance in my cell line?
To investigate the involvement of the ZEB1 pathway, you can perform the following experiments:
-
Western Blot Analysis: Compare the protein levels of ZEB1 and the epithelial marker E-cadherin between your sensitive and resistant cell lines. ZEB1-mediated resistance is often characterized by high ZEB1 and low E-cadherin expression.
-
qRT-PCR: Measure the expression levels of ZEB1 mRNA and miR-203. A significant increase in ZEB1 and a corresponding decrease in miR-203 in resistant cells would support this mechanism.
-
Functional Assays: Use siRNA to knock down ZEB1 in your resistant cells. A subsequent re-sensitization to this compound would provide strong evidence for ZEB1's role in the resistance phenotype.
Q4: What are the most promising combination strategies to overcome this compound resistance?
Combining this compound with other anti-cancer agents is a key strategy to overcome resistance.
-
Chemotherapy: this compound has been shown to reverse resistance and act synergistically with standard chemotherapeutics. For example, it can re-sensitize pancreatic cancer cells to gemcitabine and prostate cancer cells to docetaxel.[10][13]
-
Immunotherapy: Combining this compound with immune checkpoint inhibitors (e.g., PD-1/PD-L1 inhibitors like durvalumab or nivolumab) is a promising approach.[14][15][16] HDAC inhibitors can potentially enhance the efficacy of immunotherapy, even in patients who were previously resistant to it.[14][15]
-
Proteasome Inhibitors: Preclinical studies have shown that this compound synergizes with proteasome inhibitors like bortezomib.[2]
Section 2: Troubleshooting Guides
Q: My this compound treatment is showing reduced efficacy and decreased cell death. What should I investigate first?
A: When observing decreased efficacy, a logical first step is to verify the drug's primary activity and then explore potential resistance pathways.
-
Confirm Target Engagement: First, ensure that this compound is still inhibiting its target. Perform a Western blot for acetylated Histone H3 (Ac-H3). A lack of increased acetylation in treated resistant cells compared to sensitive cells could suggest a drug uptake or target binding issue.
-
Assess Common Resistance Pathways: Use Western blotting to check for changes in key proteins between your sensitive and resistant cell lines. Key targets to probe include:
-
Pro-survival proteins: Phospho-AKT, Phospho-ERK.
-
Anti-apoptotic proteins: Bcl-2, Bcl-XL.
-
EMT markers: ZEB1, E-cadherin, Vimentin.
-
-
Visualize the Workflow: The following diagram outlines a basic workflow for investigating the loss of this compound efficacy.
Q: I hypothesize resistance is due to the ZEB1/EMT pathway. How do I design an experiment to test combination therapy?
A: To test if this compound can re-sensitize ZEB1-high cells to a standard chemotherapeutic agent (e.g., gemcitabine), you should perform a cell viability assay with a matrix of drug concentrations.
-
Experimental Setup: Use a 96-well plate format. Seed your resistant cells and treat them with:
-
This compound alone (serial dilutions).
-
Chemotherapeutic agent alone (serial dilutions).
-
A matrix of combinations of both drugs.
-
-
Data Collection: After a set incubation period (e.g., 72 hours), perform an MTT or similar cell viability assay to determine the percentage of viable cells in each condition.
-
Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. A synergistic result would confirm that this compound can overcome the resistance to the chemotherapeutic agent.[10]
Section 3: Data & Visualizations
Data Tables
Table 1: In Vitro Potency of this compound Against Class I HDACs
| HDAC Isotype | IC50 (μM) |
| HDAC1 | 0.15 |
| HDAC2 | 0.29 |
| HDAC3 | 1.66 |
| (Data sourced from Selleck Chemicals)[4] |
Table 2: Summary of Selected Clinical Trials for this compound Combination Therapies
| Combination Agent | Cancer Type | Phase | Key Finding |
| Durvalumab (anti-PD-L1) | Non-Small Cell Lung Cancer (NSCLC) | I/II | Objective Response Rate (ORR) of 23.1% in patients with disease refractory to prior checkpoint inhibitors.[14][15] |
| Ipilimumab + Nivolumab | Unresectable Melanoma | Ib | Combination was tolerable at lower doses of this compound (50mg TIW); did not impair T-cell proliferation.[16] |
| Gemcitabine | Pancreatic Cancer | I/II | Combination of this compound with gemcitabine showed potential in preclinical models and was taken into clinical trials.[2] |
Signaling Pathway Diagrams
Section 4: Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17]
Materials and Reagents:
-
Resistant and sensitive cancer cell lines
-
96-well flat-bottom plates
-
This compound and/or other test compounds
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Addition: Prepare serial dilutions of this compound and any combination drugs. Remove the old media and add 100 µL of media containing the final drug concentrations to the appropriate wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[18]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.[17]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for Resistance Markers
This protocol details the detection of specific proteins (e.g., ZEB1, Ac-H3) to analyze resistance mechanisms.[19]
Materials and Reagents:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (appropriate percentage for target protein)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ZEB1, anti-E-cadherin, anti-acetyl-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer on ice.[20] Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[20] Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[21]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol is for isolating a protein of interest (e.g., HDAC1) and its interacting partners from a cell lysate.[22]
Materials and Reagents:
-
Cell lysate prepared in non-denaturing Co-IP lysis buffer (e.g., containing non-ionic detergents like NP-40)[23]
-
Primary antibody specific to the "bait" protein (e.g., anti-HDAC1)
-
Isotype control IgG
-
Protein A/G-coupled magnetic or agarose beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Lysate Pre-clearing (Optional): Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[23] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the specific primary antibody (or control IgG) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on a rotator to allow antibody-antigen complexes to form.
-
Complex Capture: Add Protein A/G beads to the lysate/antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[24]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads. This can be done using a low-pH elution buffer or by directly resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes for subsequent Western blot analysis.
-
Analysis: Analyze the eluted proteins by Western blotting, probing for the "bait" protein to confirm successful pulldown and for suspected "prey" proteins to confirm interaction.
References
- 1. Facebook [cancer.gov]
- 2. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZEB1-associated drug resistance in cancer cells is reversed by the class I HDAC inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ZEB1-associated drug resistance in cancer cells is reversed by the class I HDAC inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ZEB 1‐associated drug resistance in cancer cells is reversed by the class I HDAC inhibitor this compound - ProQuest [proquest.com]
- 12. embopress.org [embopress.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound in Combination With Durvalumab for Patients With Advanced NSCLC: Results From a Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 16. Clinical and Immune Correlate Results from a Phase 1b Study of the HDAC Inhibitor this compound with Ipilimumab and Nivolumab in Unresectable Stage III/IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 20. cusabio.com [cusabio.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 23. bitesizebio.com [bitesizebio.com]
- 24. assaygenie.com [assaygenie.com]
Troubleshooting unexpected results with Mocetinostat treatment
This guide provides troubleshooting advice and frequently asked questions for researchers using Mocetinostat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally available benzamide histone deacetylase (HDAC) inhibitor. It primarily targets Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IV HDAC (HDAC11) with high specificity. By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones (hyperacetylation), which in turn alters chromatin structure and modulates the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.
Caption: Mechanism of Action for this compound.
Q2: How should this compound be prepared and stored for in vitro experiments?
This compound is typically soluble in DMSO. For cell culture experiments, prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations, dilute the DMSO stock in pre-warmed cell culture medium. Ensure the final DMSO concentration in your experiment is consistent across all conditions (including vehicle control) and is non-toxic to your cells (typically ≤ 0.1%).
Q3: What are the expected cellular effects of this compound treatment?
The primary cellular effects include:
-
Increased Histone Acetylation: A rapid increase in the acetylation of histone H3 and H4.
-
Cell Cycle Arrest: Typically at the G1/S or G2/M phase.
-
Induction of Apoptosis: Activation of apoptotic pathways.
-
Modulation of Gene Expression: Changes in the transcription of key regulatory genes.
Troubleshooting Unexpected Results
Problem 1: No significant increase in histone acetylation is observed after treatment.
This is a common issue that can point to problems with the compound's activity or the experimental setup.
Mocetinostat Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with Mocetinostat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally available, isotype-selective histone deacetylase (HDAC) inhibitor with activity primarily against Class I (HDAC1, HDAC2, HDAC3) and Class IV (HDAC11) enzymes. Inhibition of these HDACs leads to an accumulation of acetylated histones and other proteins, resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.
Q2: Which signaling pathways are known to be affected by this compound?
This compound has been shown to impact several key signaling pathways involved in cancer cell proliferation and survival. A notable target is the JAK/STAT signaling pathway, where this compound can suppress the phosphorylation of STAT3, a key transcription factor often constitutively activated in cancer. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.
Q3: What are the typical IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay conditions. It is crucial to determine the IC50 empirically in your specific cell model. However, published data can provide a useful starting range for your experiments.
Troubleshooting Guide
Q1: I am not observing a clear dose-dependent effect of this compound on cell viability. What could be the issue?
Several factors could contribute to this issue:
-
Incorrect Dose Range: The concentrations of this compound used may be too high (leading to widespread cytotoxicity) or too low (resulting in no discernible effect). It is recommended to perform a broad-range dose-finding study (e.g., 0.01 µM to 10 µM) to identify the optimal range for your specific cell line.
-
Drug Solubility and Stability: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is low (generally <0.5%) and consistent across all treatments, as high concentrations can be toxic to cells. Also, confirm the stability of your this compound stock solution.
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of viability assays. High cell densities may require higher drug concentrations to elicit an effect, while low densities might be overly sensitive. Consistency in cell seeding is key.
-
Assay Incubation Time: The duration of drug exposure is critical. A 72-hour incubation is common for assessing effects on cell proliferation, but this may need to be optimized for your specific cell line and experimental goals.
Q2: My Western blot results for histone acetylation are inconsistent after this compound treatment. How can I improve this?
Inconsistent Western blot results can be frustrating. Consider the following:
-
Lysis Buffer Composition: Ensure your lysis buffer contains HDAC inhibitors (e.g., Trichostatin A, sodium butyrate) to prevent deacetylation of proteins by other HDAC classes during sample preparation.
-
Antibody Specificity: Use antibodies that are specific for the acetylated form of the histone or protein of interest and have been validated for Western blotting.
-
Loading Controls: Use a reliable loading control that is not affected by this compound treatment. While β-actin is common, its expression can sometimes be altered. Consider total histone H3 as a stable loading control for histone acetylation studies.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Non-small cell lung cancer | ~1.5 | Cell Viability | |
| HCT116 | Colon Carcinoma | ~0.5 - 1.0 | Cell Viability | |
| U266 | Multiple Myeloma | ~0.8 | Cell Viability | |
| Jurkat | T-cell Leukemia | ~0.2 | Cell Viability | |
| PC3 | Prostate Cancer | ~2.5 | Cell Viability |
Note: These values are approximate and may vary based on experimental conditions.
Experimental Protocols
Protocol: Determining this compound Dose-Response using an MTS Assay
This protocol outlines a method for generating a dose-response curve for this compound in a cancer cell line using a colorimetric MTS assay to measure cell viability.
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to create a range of working concentrations (e.g., 2X the final desired concentrations).
-
Remove the medium from the 96-well plate and add 100 µL of the appropriate this compound dilution to each well. Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTS Assay:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is visible.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50 value.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for dose-response curve generation.
Validation & Comparative
Mocetinostat in Lymphoma Models: A Comparative Guide to HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mocetinostat with other histone deacetylase (HDAC) inhibitors in preclinical lymphoma models. The data presented is compiled from various studies to offer an objective overview of their relative performance, supported by experimental data and detailed methodologies.
Introduction to HDAC Inhibition in Lymphoma
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. In various cancers, including lymphomas, the dysregulation of HDAC activity leads to the silencing of tumor suppressor genes, promoting cancer cell survival and proliferation. HDAC inhibitors work by blocking these enzymes, leading to the accumulation of acetylated histones, which in turn can reactivate the expression of tumor suppressor genes, inducing cell cycle arrest, and apoptosis in cancer cells.
This compound is an orally available, isotype-selective HDAC inhibitor that targets Class I (HDAC1, 2, 3) and Class IV (HDAC11) enzymes.[1][2] This selectivity profile distinguishes it from pan-HDAC inhibitors, which target a broader range of HDAC isoforms. This guide will compare the preclinical efficacy and mechanisms of this compound with other notable HDAC inhibitors used in lymphoma research, including vorinostat, romidepsin, belinostat, and panobinostat.
Comparative Efficacy in Lymphoma Cell Lines
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other HDAC inhibitors in various lymphoma cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: IC50 Values of this compound and Other HDAC Inhibitors in T-Cell Lymphoma (TCL) Cell Lines
| Cell Line | This compound (nM) | Vorinostat (nM) | Romidepsin (nM) | Belinostat (nM) | Panobinostat (nM) |
| HuT-78 | Not Reported | 2062[3] | 0.038 - 6.36[4] | 1730 - 1950[5] | Not Reported |
| Karpas-299 | Not Reported | Not Reported | 0.44 - 3.87[4] | Not Reported | Not Reported |
| HH | Not Reported | 146[3] | Not Reported | Not Reported | 1.8[6] |
| MJ | Not Reported | 2697[3] | Not Reported | Not Reported | Not Reported |
| MyLa | Not Reported | 1375[3] | Not Reported | Not Reported | Not Reported |
| SeAx | Not Reported | 1510[3] | Not Reported | Not Reported | Not Reported |
| PEER | Not Reported | Not Reported | 10.8[7] | Not Reported | Not Reported |
| SUPT1 | Not Reported | Not Reported | 7.9[7] | Not Reported | Not Reported |
Table 2: IC50 Values of this compound and Other HDAC Inhibitors in B-Cell Lymphoma Cell Lines
| Cell Line | This compound (nM) | Vorinostat (nM) | Romidepsin (nM) | Belinostat (nM) | Panobinostat (nM) |
| Daudi (Burkitt's Lymphoma) | Not Reported | 493[8] | Not Reported | Not Reported | Not Reported |
Table 3: IC50 Values of Panobinostat in Hodgkin Lymphoma (HL) Cell Lines
| Cell Line | Panobinostat (nM) |
| HDLM-2 | 20 - 40 (at 72h)[9] |
| L-428 | 20 - 40 (at 72h)[9] |
| KM-H2 | 20 - 40 (at 72h)[9] |
Signaling Pathways Modulated by HDAC Inhibitors in Lymphoma
HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways critical for lymphoma cell survival and proliferation.
This compound
This compound has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[2] It can also modulate the PI3K/Akt signaling pathway.[2]
Other HDAC Inhibitors
-
Vorinostat: This pan-HDAC inhibitor has been shown to interfere with the T-cell receptor (TCR) signaling pathway and synergizes with PI3K inhibitors in cutaneous T-cell lymphoma.[6][10] It also impacts the MAPK and JAK-STAT pathways.[6][10]
-
Romidepsin: A potent class I-selective HDAC inhibitor, romidepsin has been found to target multiple survival signaling pathways in malignant T-cells, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4][7]
-
Belinostat: This pan-HDAC inhibitor induces cell cycle arrest and/or apoptosis.[11] Its mechanism involves the upregulation of tumor suppressor genes like p21.[12]
-
Panobinostat: As a pan-deacetylase inhibitor, panobinostat has demonstrated potent anti-proliferative activity in Hodgkin lymphoma cell lines by activating the caspase pathway and inhibiting STAT5 and STAT6 phosphorylation.[9][13] It can also paradoxically activate the mTOR pathway, suggesting a rationale for combination therapies with mTOR inhibitors.[9][13]
Caption: Signaling pathways modulated by various HDAC inhibitors in lymphoma models.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of HDAC inhibitors in lymphoma models.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 0.5 x 10^4 cells/well in RPMI medium supplemented with 10% FBS and 1% penicillin/streptomycin. Incubate at 37°C in a 5% CO2 incubator until cells reach approximately 70% confluency.[2]
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of the HDAC inhibitor. Incubate for the desired time period (e.g., 48 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[2]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.[2]
Caption: Workflow for a typical cell viability (MTT) assay.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Treatment: Treat lymphoma cells with the HDAC inhibitor at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.[14]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Annexin V and PI Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]
Caption: Workflow for an Annexin V apoptosis assay.
Western Blotting for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones following treatment with HDAC inhibitors.
-
Histone Extraction: Lyse treated and untreated lymphoma cells and extract histones, typically using an acid extraction method.[16]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to their small size, a high percentage gel (e.g., 15%) is recommended.[17]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. A membrane with a 0.2 µm pore size is recommended for better retention of small proteins like histones.[18]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.[19]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[20]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control, such as an antibody against total histone H3 or β-actin, should be used to ensure equal protein loading.[17]
Caption: General workflow for Western blotting of histone acetylation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 7. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 13. The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 19. Histone western blot protocol | Abcam [abcam.com]
- 20. epigentek.com [epigentek.com]
A Head-to-Head Battle of HDAC Inhibitors: Mocetinostat vs. Vorinostat in the Preclinical Arena
In the landscape of epigenetic modifiers for cancer therapy, histone deacetylase (HDAC) inhibitors have carved out a significant niche. Among these, Mocetinostat and Vorinostat stand out as prominent players, both having demonstrated potent anti-tumor activities. This guide offers a detailed in vitro comparison of their efficacy, drawing upon experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy Parameters
To facilitate a direct comparison, the following table summarizes the in vitro efficacy of this compound and Vorinostat across various cancer cell lines. The data highlights the half-maximal inhibitory concentration (IC50) for cell viability, a key measure of a drug's potency.
| Cancer Type | Cell Line | This compound IC50 (µM) | Vorinostat IC50 (µM) | Citation |
| Diffuse Large B-cell Lymphoma | SUDHL4 | ~0.1 | ~1.0 | |
| Diffuse Large B-cell Lymphoma | SUDHL6 | ~0.1 | ~1.5 | |
| Diffuse Large B-cell Lymphoma | OCI-Ly1 | ~0.2 | ~2.0 | |
| Diffuse Large B-cell Lymphoma | OCI-Ly7 | ~0.15 | ~1.8 | |
| Breast Cancer (ER+) | MCF7 | 1.17 | - | |
| Breast Cancer (ER+) | T47D | 0.67 | - | |
| Breast Cancer (TNBC) | BT549 | 4.38 | - | |
| Breast Cancer (TNBC) | MDA-MB-231 | 3.04 | - | |
| Synovial Sarcoma | SW-982 | - | 8.6 | |
| Chondrosarcoma | SW-1353 | - | 2.0 |
Note: A direct, side-by-side comparison in the same study is denoted by a shared citation. The absence of a value indicates that the data was not available in the cited literature under comparable conditions.
Delving Deeper: Mechanism of Action and Cellular Consequences
This compound is a selective inhibitor of Class I histone deacetylases (HDACs), with potent activity against HDAC1, HDAC2, and HDAC3. In contrast, Vorinostat is a pan-HDAC inhibitor, targeting a broader range of HDACs, including Class I and Class II enzymes. This difference in selectivity is a key determinant of their biological effects.
The inhibition of HDACs by both agents leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, allows for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by HDAC inhibitors and a typical experimental workflow for their in vitro evaluation.
Caption: General signaling pathway of HDAC inhibition.
Caption: In vitro efficacy evaluation workflow.
Experimental Corner: Protocols for Key Assays
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Vorinostat for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound or Vorinostat for the indicated time. Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the drug treatment.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones, a direct indicator of HDAC inhibitor activity.
-
Protein Extraction: Treat cells with this compound or Vorinostat. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Concluding Remarks
The in vitro data presented here suggests that both this compound and Vorinostat are potent inducers of cancer cell death. This compound, with its more selective HDAC inhibition profile, demonstrates greater potency in certain cancer types, such as diffuse large B-cell lymphoma, when compared to the pan-HDAC inhibitor Vorinostat. This highlights the potential importance of targeted HDAC inhibition. However, the broader activity of Vorinostat may be advantageous in other contexts. The choice between these two agents for further preclinical and clinical development will likely depend on the specific cancer type and the desired therapeutic window. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced differences between these two important epigenetic drugs.
Validating Mocetinostat Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of Mocetinostat, a selective inhibitor of histone deacetylase (HDAC) isoforms 1, 2, 3, and 11. Objective evaluation of target engagement is critical for the clinical development of epigenetic modulators like this compound, enabling correlation of drug exposure with pharmacodynamic effects and clinical outcomes.
Introduction to this compound and its Targets
This compound (MGCD0103) is an orally available benzamide HDAC inhibitor that has been investigated in clinical trials for various hematological malignancies and solid tumors. Its primary targets are Class I HDACs (HDAC1, 2, and 3) and the Class IV HDAC, HDAC11. Inhibition of these enzymes leads to an increase in the acetylation of histone and non-histone proteins, which in turn modulates gene expression, inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
Direct Target Engagement Validation
Direct validation methods aim to quantify the immediate biochemical consequences of this compound binding to its HDAC targets.
Histone Acetylation Assays
The most direct and widely accepted method for confirming HDAC inhibitor activity in vivo is to measure the accumulation of acetylated histones in patient-derived samples.
Table 1: Comparison of In Vivo Histone Acetylation Assays
| Assay Method | Sample Type | Throughput | Quantitative? | Pros | Cons |
| Western Blot | Tumor biopsies, Peripheral Blood Mononuclear Cells (PBMCs) | Low | Semi-quantitative | Provides visual confirmation of changes in specific histone marks (e.g., H3K9ac, H4K16ac). | Labor-intensive, requires relatively large sample amounts, semi-quantitative nature can make comparisons challenging. |
| ELISA | Tumor biopsies, PBMCs, Plasma | High | Yes | Highly sensitive and quantitative, suitable for larger sample sets. | May be less specific than Western blot if antibodies are not well-characterized. |
| Immunohistochemistry (IHC) | Tumor biopsies | Low | Semi-quantitative | Provides spatial information on histone acetylation within the tumor microenvironment. | Quantification can be subjective and challenging. |
| Mass Spectrometry | Tumor biopsies, PBMCs | Low | Yes | Highly specific and quantitative, can identify novel acetylation sites. | Technically complex, requires specialized equipment and expertise. |
-
Sample Collection and Preparation: Obtain fresh tumor biopsies from patients before and after this compound treatment. Snap-freeze samples in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize the tissue in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate) to prevent deacetylation post-lysis.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the corresponding total histone or loading control band. Calculate the fold change in acetylation in post-treatment samples relative to pre-treatment samples.
Caption: Western Blot Workflow.
Indirect Target Engagement Validation
Indirect methods assess the downstream biological effects resulting from this compound's inhibition of HDACs. These pharmacodynamic biomarkers can provide valuable insights into the drug's mechanism of action and clinical activity.
Soluble Biomarker Analysis
Measuring changes in circulating biomarkers can be a non-invasive approach to monitor drug activity.
In Hodgkin lymphoma, this compound has been shown to downregulate the expression and secretion of TARC, a chemokine involved in the recruitment of regulatory T cells. A reduction in serum TARC levels has been correlated with clinical response.
Table 2: Comparison of In Vivo TARC Measurement
| Assay Method | Sample Type | Throughput | Quantitative? | Pros | Cons |
| ELISA | Serum, Plasma | High | Yes | Minimally invasive, well-established and validated assay format. | TARC levels can be influenced by other factors, may not be applicable to all cancer types. |
-
Sample Collection: Collect whole blood from patients before and at multiple time points after this compound administration.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store serum samples at -80°C.
-
ELISA Procedure:
-
Use a commercially available human TARC/CCL17 ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for TARC.
-
Add patient serum samples and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis: Generate a standard curve using the known concentrations of the standards. Determine the concentration of TARC in the patient samples by interpolating from the standard curve. Analyze the change in TARC levels over the course of treatment.
Gene Expression and Pathway Modulation
This compound's engagement of HDAC targets leads to changes in the expression of specific genes and microRNAs.
In prostate cancer models, this compound has been shown to upregulate the expression of the pro-apoptotic microRNA, miR-31. This leads to the downregulation of its target, the anti-apoptotic protein E2F6, ultimately inducing apoptosis.
Table 3: Methods for In Vivo Gene and Protein Expression Analysis
| Assay Method | Target | Sample Type | Throughput | Quantitative? | Pros | Cons |
| qRT-PCR | miR-31 (RNA) | Tumor biopsies, PBMCs | High | Yes | Highly sensitive and specific for quantifying RNA levels. | Requires RNA extraction, which can be challenging from some sample types. |
| Western Blot | E2F6 (protein) | Tumor biopsies, PBMCs | Low | Semi-quantitative | Direct measure of protein level changes. | Same as for histone acetylation Western blots. |
Advanced and Alternative Target Engagement Methods
Emerging technologies offer more direct and quantitative ways to measure drug-target interaction in a cellular context. While not yet standard for in vivo clinical validation of this compound, they represent powerful tools for preclinical studies and could be adapted for clinical use.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding. This change in thermal stability can be used to confirm target engagement in intact cells and tissues.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a drug to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. A competing compound, like this compound, will displace the tracer, leading to a decrease in the BRET signal.
Table 4: Comparison of Advanced Target Engagement Assays
| Assay Method | Principle | Sample Type | Throughput | Quantitative? | Pros | Cons |
| CETSA | Ligand-induced thermal stabilization | Cells, Tissues | Medium | Semi-quantitative | Label-free, can be used in intact cells and tissues. | Requires specific antibodies for detection, can be technically challenging. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) | Live cells | High | Yes | Highly sensitive and quantitative, suitable for high-throughput screening. | Requires genetic engineering of the target protein, relies on a fluorescent tracer. |
-
Cell Line Generation: Create a stable cell line expressing an HDAC1-NanoLuc® fusion protein.
-
Assay Setup:
-
Plate the HDAC1-NanoLuc® expressing cells in a 96- or 384-well plate.
-
Add the fluorescent tracer and varying concentrations of this compound or a control compound.
-
Incubate to allow for compound entry and binding to the target.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to generate the bioluminescent donor signal.
-
Measure both the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the concentration of the competing compound (this compound).
-
Determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
Caption: this compound's Mechanism.
Conclusion
Validating the in vivo target engagement of this compound is a multi-faceted process that can be approached through a combination of direct and indirect methods. The choice of assay depends on the specific research question, the available sample types, and the desired level of quantification. For robust clinical development, a combination of a direct pharmacodynamic marker, such as histone acetylation, and a clinically relevant indirect biomarker, like serum TARC in Hodgkin lymphoma, is recommended. Advanced technologies like NanoBRET™ and CETSA, while currently more prevalent in preclinical settings, offer exciting possibilities for more precise and quantitative target engagement studies in the future.
Mocetinostat Efficacy in Patient-Derived Xenograft Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mocetinostat's performance in patient-derived xenograft (PDX) models, with a focus on its efficacy relative to other therapeutic agents. The data presented is compiled from preclinical studies to assist in the evaluation of this compound for future research and development.
Comparative Efficacy of this compound
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are crucial for preclinical cancer research as they closely mimic the heterogeneity and microenvironment of human tumors. This section details the antitumor activity of this compound, a selective inhibitor of Class I and IV histone deacetylases (HDACs), in these high-fidelity models.
This compound versus Gemcitabine in Leiomyosarcoma PDX Model
A preclinical study investigated the efficacy of this compound, both as a monotherapy and in combination with the standard-of-care chemotherapy agent gemcitabine, in a leiomyosarcoma (LMS) PDX model, SKLMS1. The results demonstrated that while this compound alone did not produce significant tumor growth inhibition, its combination with gemcitabine resulted in a superior anti-tumor effect compared to either agent alone.[1]
| Treatment Group | Mean Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 0.29 ± 0.03 | - |
| This compound | 0.27 ± 0.03 | 6.9% |
| Gemcitabine | 0.12 ± 0.02 | 58.6% |
| This compound + Gemcitabine | 0.05 ± 0.01 | 82.8% |
Data adapted from a study on a leiomyosarcoma patient-derived xenograft model (SKLMS1). Tumor growth inhibition is calculated relative to the vehicle control group.[1]
The synergistic effect of the combination therapy suggests that this compound may enhance the cytotoxic effects of gemcitabine in leiomyosarcoma.[1] Mechanistically, this compound was found to reduce the expression of gemcitabine-resistance markers, such as RRM1 and RRM2, while increasing the expression of the gemcitabine-sensitivity marker, hENT1, in LMS cells.[1]
Efficacy of Class I HDAC Inhibition in Rhabdomyosarcoma PDX Models
Given that this compound and Entinostat are both Class I HDAC inhibitors and have shown comparable dose-dependent reduction of the PAX3::FOXO1 fusion protein, a key driver in alveolar rhabdomyosarcoma, the findings for Entinostat are of high relevance.[2] An ongoing Phase I clinical trial is currently evaluating this compound in combination with vinorelbine for patients with refractory or recurrent RMS.[2][3][4]
In a study utilizing an alveolar rhabdomyosarcoma (ARMS) PDX model, the combination of Entinostat with vinorelbine showed a trend towards improved efficacy compared to vinorelbine alone.[2] In an embryonal rhabdomyosarcoma (ERMS) PDX model, Entinostat monotherapy demonstrated modest but statistically significant tumor growth inhibition.[2] These findings underscore the potential of Class I HDAC inhibitors as a therapeutic strategy in rhabdomyosarcoma.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the typical protocols used in the assessment of this compound efficacy in PDX models.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Tissue Implantation: Fresh tumor tissue from a consenting patient is surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., SCID or NOD/SCID).[1]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000 mm³). The tumor is then harvested and fragmented for serial passaging into new cohorts of mice for expansion.[1]
-
Model Authentication: At each passage, a portion of the tumor tissue is typically preserved for histological and molecular analysis to ensure fidelity to the original patient tumor.[1]
In Vivo Efficacy Studies
-
Cohort Formation: Once tumors in the PDX model reach a palpable size (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.[1]
-
Drug Administration:
-
This compound: Administered orally (p.o.) at a specified dosage and schedule (e.g., 50 mg/kg, daily).[1]
-
Gemcitabine: Administered intraperitoneally (i.p.) at a specified dosage and schedule (e.g., 60 mg/kg, twice weekly).[1]
-
Vehicle Control: The vehicle used to dissolve the drugs is administered to the control group following the same schedule.[1]
-
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured periodically (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.[1]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the final tumor volume and weight are recorded. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume/weight between the treated and control groups.[1]
Visualizing the Mechanism and Workflow
This compound Signaling Pathway
This compound, as a Class I and IV HDAC inhibitor, influences multiple downstream pathways to exert its anti-tumor effects. A simplified representation of its mechanism of action is depicted below.
Caption: this compound inhibits HDACs, leading to increased histone acetylation and altered gene expression, ultimately promoting cell cycle arrest and apoptosis.
Experimental Workflow for PDX Efficacy Studies
The process of evaluating a therapeutic agent like this compound in a PDX model follows a structured workflow from patient consent to data analysis.
References
- 1. This compound combined with gemcitabine for the treatment of leiomyosarcoma: Preclinical correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entinostat as a combinatorial therapeutic for rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound + Vinorelbine for Rhabdomyosarcoma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. UCLA Rhabdomyosarcoma Trial → this compound With Vinorelbine in Children, Adolescents & Young Adults With Refractory and/or Recurrent Rhabdomyosarcoma [ucla.clinicaltrials.researcherprofiles.org]
Comparative Analysis of Mocetinostat and Romidepsin: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent histone deacetylase (HDAC) inhibitors, Mocetinostat and Romidepsin. It is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms, efficacy, and safety, supported by experimental data and detailed protocols.
Introduction and Mechanism of Action
This compound and Romidepsin are both epigenetic modifiers that function by inhibiting histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression. HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses transcription.[1] By inhibiting these enzymes, this compound and Romidepsin cause an accumulation of acetylated histones, which results in a more open chromatin structure and the reactivation of aberrantly silenced genes, including tumor suppressors.[1][2] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][3]
This compound (MGCD0103) is an orally available, benzamide-based inhibitor that selectively targets Class I (HDACs 1, 2, 3) and Class IV (HDAC11) enzymes.[4][5][6] Its inhibitory mechanism involves the free amino group of its benzamide structure attaching to the zinc ion within the active site of the HDAC enzyme.[5]
Romidepsin (FK228, depsipeptide) is a cyclic peptide and a prodrug that is administered intravenously.[7] Inside the cell, its disulfide bond is reduced, yielding an active form with a free thiol group.[7][8] This thiol group then interacts with the zinc ion in the active site of Class I HDACs, leading to potent enzymatic inhibition.[7][8]
Selectivity and Potency
The inhibitory activity of this compound and Romidepsin against various HDAC isoforms differs, which may account for their distinct clinical activities and safety profiles. This compound shows clear selectivity for Class I and IV HDACs, whereas Romidepsin is a potent Class I inhibitor.
| Parameter | This compound (MGCD0103) | Romidepsin (FK228) | Reference |
| Drug Class | Benzamide | Cyclic Peptide (Prodrug) | [3][7] |
| Primary Targets | Class I (HDAC1, 2, 3), Class IV (HDAC11) | Class I (HDAC1, 2) | [4][9][10] |
| HDAC1 IC₅₀ | 0.15 µM | Potent inhibitor; specific cell-free IC₅₀ not consistently reported, but highly active in nM range in cells. | [9] |
| HDAC2 IC₅₀ | 0.29 µM | Potent inhibitor | [9] |
| HDAC3 IC₅₀ | 1.66 µM | Potent inhibitor | [9] |
| HDAC11 IC₅₀ | 0.59 µM | - | [9] |
| Class II Activity | No significant activity against HDAC4, 5, 6, 7, 8 | Weakly inhibits at higher concentrations | [7][9] |
| Cell-based IC₅₀ | Varies by cell line (e.g., ~0.5 µM in HCT116 after 18h) | 1-15 nM range in various cancer cell lines after 72h | [11][12][13] |
Affected Signaling Pathways
By altering gene expression, both inhibitors impact multiple signaling pathways crucial for cancer cell survival and proliferation. The primary downstream effects include the induction of apoptosis (programmed cell death) and cell cycle arrest. This compound has been shown to affect the JAK-STAT and PI3K/AKT pathways.[3][5] Both drugs can lead to the upregulation of the cell cycle inhibitor p21 and modulate the expression of apoptotic proteins like those in the Bcl-2 family.[3][5][10]
Clinical Efficacy
Both drugs have demonstrated clinical activity, particularly in hematological malignancies. Romidepsin is FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[7][14] this compound has shown promising results in clinical trials for Hodgkin's lymphoma (HL) and other lymphomas like Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[4][15][16]
| Drug | Indication | Trial Phase | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| This compound | Relapsed/Refractory Hodgkin's Lymphoma | II | 30-35% | ~5% (2 of 43 patients) | [16] |
| Relapsed/Refractory DLBCL | II | 18.9% | 1 of 37 patients | [15] | |
| Relapsed/Refractory FL | II | 11.5% | - | [15] | |
| Romidepsin | Relapsed/Refractory CTCL | II (Pivotal) | 34% | ~6% | [14] |
| Relapsed/Refractory PTCL | II (Pivotal) | 25-38% | 14-17% | [14][17] |
Note: Response rates are from different studies and patient populations and should not be compared directly.
Safety and Toxicity Profile
The safety profiles of this compound and Romidepsin share some common class-effect toxicities but also exhibit notable differences.
| Adverse Event | This compound | Romidepsin | Reference |
| Most Common | Fatigue (75%), Nausea (69%), Diarrhea (61%) | Nausea, Fatigue, Thrombocytopenia | [15][18] |
| Hematological | Thrombocytopenia, Neutropenia, Anemia | Thrombocytopenia (most common), Neutropenia, Anemia | [6][18] |
| Gastrointestinal | Nausea, Diarrhea, Vomiting, Anorexia | Nausea, Vomiting, Anorexia, Dysgeusia | [6][18] |
| Constitutional | Fatigue | Fatigue | [6][18] |
| Cardiac | Pericardial effusion, Pericarditis, QTc prolongation | Asymptomatic ECG changes (ST-segment/T-wave), QTc prolongation | [2][15] |
Experimental Protocols
HDAC Enzymatic Activity Assay
This protocol describes a common fluorometric assay to measure HDAC activity in vitro or in cell lysates following inhibitor treatment.
Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is incubated with an HDAC enzyme source. If HDAC is active, it removes the acetyl group. A developing agent (e.g., trypsin) then cleaves the deacetylated substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified.[9][19]
Materials:
-
HDAC Assay Buffer (e.g., 25 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0)[9]
-
HDAC Substrate: Boc-Lys(Ac)-AMC (30 mM stock in DMSO)[19]
-
HDAC Inhibitor (this compound or Romidepsin) at various concentrations
-
HDAC Enzyme Source (recombinant protein or cell lysate)
-
Developer: Trypsin (e.g., 2 mg/mL)[20]
-
Stop Solution/Positive Control Inhibitor: Trichostatin A (TSA) or SAHA[19]
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)[9][19]
Procedure:
-
Preparation: Prepare serial dilutions of this compound or Romidepsin in HDAC Assay Buffer.
-
Enzyme Incubation: In a 96-well plate, add the HDAC enzyme source to each well. Add the diluted inhibitor or vehicle control (DMSO). Incubate for 10-15 minutes at room temperature to allow inhibitor binding.[9]
-
Substrate Addition: Start the reaction by adding the Boc-Lys(Ac)-AMC substrate to each well. The final concentration of the substrate may vary depending on the HDAC isotype being tested.[9]
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[19]
-
Development: Stop the enzymatic reaction by adding the developer solution (Trypsin). This also initiates the release of the fluorophore from deacetylated substrates. Incubate for 15-20 minutes at room temperature.[9][20]
-
Measurement: Read the fluorescence on a plate reader (Ex: 360 nm, Em: 460 nm).[9]
-
Analysis: Subtract background fluorescence (wells with no enzyme). Plot fluorescence against inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.
Cell Viability Assay (MTS Assay)
This protocol measures cell viability and proliferation as a function of metabolic activity.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium.[21][22] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound or Romidepsin (stock solution in DMSO)
-
96-well clear tissue culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)[21]
-
Multichannel pipette
-
96-well plate spectrophotometer (absorbance at 490 nm)[21]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.[21]
-
Drug Treatment: Prepare serial dilutions of this compound or Romidepsin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the drug dilutions or vehicle control (DMSO).
-
Incubation: Incubate the plates for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[21]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[21][22]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[21][22]
-
Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[21]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration to determine the IC₅₀ value.[21]
Western Blot for Histone Acetylation
This protocol is used to detect the level of histone acetylation in cells treated with HDAC inhibitors, providing a direct pharmacodynamic readout of drug activity.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies—in this case, an antibody that recognizes acetylated histones (e.g., anti-acetyl-Histone H3).
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[23]
-
Protein Assay Kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)[24]
-
Primary Antibodies: Anti-acetyl-Histone H3, Anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment & Lysis: Treat cells with this compound, Romidepsin, or vehicle control for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.[23] For histone analysis, a histone-specific acid extraction may be performed.[24][25]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 10-25 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.[24][26]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[24][26]
-
Blocking: Block the membrane with Blocking Buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[24][26]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, diluted 1:1000-1:2000 in blocking buffer) overnight at 4°C with gentle agitation.[24][25]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[26]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total histone H3 to confirm equal loading.
References
- 1. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HDAC Screening Identifies the HDAC Class I Inhibitor Romidepsin as a Promising Epigenetic Drug for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EVALUATION OF THE PHARMACODYNAMIC EFFECTS OF MGCD0103 FROM PRECLINICAL MODELS TO HUMAN, USING A NOVEL HDAC ENZYME ASSAY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. escholarship.org [escholarship.org]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Frontiers | Efficacy and safety of histone deacetylase inhibitors in peripheral T-cell lymphoma: a systematic review and meta-analysis on prospective clinical trials [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cell culture and cell viability assay [bio-protocol.org]
- 22. broadpharm.com [broadpharm.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Histone acidic extraction, Western blotting and in vitro HDAC activity [bio-protocol.org]
- 26. resources.novusbio.com [resources.novusbio.com]
Cross-Validation of Mocetinostat's Anti-Tumor Activity: A Comparative Guide
An objective analysis of Mocetinostat's performance against other histone deacetylase (HDAC) inhibitors and its role in combination therapies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound (MGCD0103) is an orally available, isotype-selective histone deacetylase (HDAC) inhibitor that primarily targets HDAC1, 2, 3 (Class I) and 11 (Class IV). Its mechanism of action involves the accumulation of acetylated histones and other proteins, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects. Preclinical and clinical studies have demonstrated its broad-spectrum anti-tumor activity against various hematological and solid tumors, both as a monotherapy and in combination with other anti-cancer agents. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data and detailed protocols.
Comparative Anti-Tumor Activity of HDAC Inhibitors
The anti-proliferative activity of this compound has been evaluated against other HDAC inhibitors in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing drug potency.
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Colon Cancer | HCT116 | 0.47 | |
| Breast Cancer (ER+) | MCF7 | 1.17 | ||
| Breast Cancer (ER+) | T47D | 0.67 | ||
| Breast Cancer (TNBC) | BT549 | 4.38 | ||
| Breast Cancer (TNBC) | MDA-MB-231 | 3.04 | ||
| Triple-Negative Breast Cancer | SUM149 | 0.6 | ||
| Triple-Negative Breast Cancer | HCC1937 | 2.6 | ||
| Vorinostat (SAHA) | Colon Cancer | HCT116 | 1.3 | |
| Entinostat (MS-275) | - | - | - | - |
Clinical Efficacy of this compound
This compound has been investigated in several clinical trials for both hematological and solid tumors, demonstrating clinical activity and a manageable safety profile.
Monotherapy
| Cancer Type | Phase | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | II | 18.9% | 49% | |
| Follicular Lymphoma (FL) | II | 11.5% | 61% | |
| Hodgkin's Lymphoma (Relapsed/Refractory) | II | 29% (Success Rate) | - |
Combination Therapy
| Cancer Type | Combination Agent | Phase | Overall Response Rate (ORR) | Additional Notes | Reference |
| Myelodysplastic Syndromes (MDS) | 5-Azacitidine | I/II | 59% (CR+CRi in a subset) | - | |
| Advanced Solid Tumors (including Pancreatic) | Gemcitabine | I/II | 11% (Phase I) | Study terminated due to toxicity and lack of efficacy in Phase II. | |
| Advanced NSCLC (refractory to checkpoint inhibitors) | Durvalumab | I/II | 23.1% | - | |
| Unresectable Stage III/IV Melanoma | Ipilimumab + Nivolumab | Ib | 89% | High level of immune-related toxicity observed. | |
| Refractory/Recurrent Rhabdomyosarcoma | Vinorelbine | I | 86% (Clinical Benefit Rate) | - |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through various mechanisms, primarily by inhibiting Class I and IV HDACs. This leads to the hyperacetylation of histone and non-histone proteins, resulting in the modulation of key signaling pathways involved in cell cycle progression, apoptosis, and immune responses.
Key Signaling Pathways Affected by this compound:
-
Apoptosis Induction: this compound induces apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1. It can also activate the expression of pro-apoptotic microRNAs like miR-31, which in turn suppresses the anti-apoptotic protein E2F6.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, often at the G2/M phase, by upregulating cell cycle inhibitors like p21.
-
Immune Modulation: this compound has been shown to modulate the tumor microenvironment by decreasing immunosuppressive cell types like T-regulatory cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while increasing the population of cytotoxic CD8+ T cells. It can also upregulate the expression of tumor antigens and PD-L1, suggesting a synergistic effect with checkpoint inhibitors.
-
Inhibition of Pro-Survival Pathways: this compound can suppress pro-survival signaling pathways such as the PI3K/Akt pathway.
Caption: Mechanism of this compound action.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are outlines for key assays used to evaluate the anti-tumor activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or other HDAC inhibitors for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Outline:
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Caption: A typical experimental workflow.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Protocol Outline:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., acetylated histones, Bcl-2, cleaved caspase-3, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.
Protocol Outline:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) and comparator drugs or vehicle control daily or on a specified schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound demonstrates significant anti-tumor activity across a range of cancers, both as a monotherapy and in combination with other agents. Its isotype selectivity for Class I and IV HDACs provides a targeted approach to epigenetic therapy. The provided comparative data and experimental protocols offer a valuable resource for researchers to further validate and explore the therapeutic potential of this compound. Future studies should focus on direct head-to-head comparisons with other HDAC inhibitors in standardized preclinical models and well-designed clinical trials to better define its position in the landscape of cancer therapeutics.
Benchmarking Mocetinostat Against Next-Generation HDACis: A Comparative Guide
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, most notably cancer. Mocetinostat (MGCD0103), a benzamide HDAC inhibitor, has been a subject of extensive research. This guide provides an objective comparison of this compound against a selection of next-generation HDAC inhibitors, including Entinostat, Ricolinostat, Tucidinostat, and Givinostat. The comparison is based on their inhibitory activity, selectivity, and impact on key signaling pathways, supported by experimental data.
Executive Summary
This compound is a potent inhibitor of class I and IV HDACs, demonstrating significant anti-tumor activity.[1][2] Next-generation HDAC inhibitors have been developed with the aim of improved isoform selectivity to enhance efficacy and reduce off-target effects. This guide reveals that while this compound maintains potent broad-spectrum activity against class I HDACs, newer agents exhibit distinct selectivity profiles. For instance, Ricolinostat is highly selective for HDAC6, while others like Entinostat and Tucidinostat also target class I HDACs with varying potencies. The choice of an HDAC inhibitor for research or therapeutic development will ultimately depend on the specific HDAC isoforms implicated in the disease of interest.
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50) of HDAC Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and selected next-generation HDAC inhibitors against various HDAC isoforms. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) | HDAC11 (nM) |
| This compound | 150[3] | 290[3] | 1660[3] | >10,000[4] | >10,000[4] | - | 590[3] |
| Entinostat | 510[5] | - | 1700[5] | >10,000 | - | >10,000 | - |
| Ricolinostat | >50[6] | >50[6] | >50[6] | 5[6] | - | - | - |
| Tucidinostat | Potent Inhibitor[7] | Potent Inhibitor[7] | Potent Inhibitor[7] | - | - | Potent Inhibitor[7] | - |
| Givinostat | 198[8] | - | 157[8] | Potent Inhibitor | - | - | - |
Signaling Pathways
HDAC inhibitors exert their effects by modulating the acetylation of histone and non-histone proteins, which in turn influences gene expression and various signaling pathways critical for cell growth, proliferation, and survival. The PI3K/Akt and JAK/STAT pathways are two of the most significantly affected cascades.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[9][10] Aberrant activation of this pathway is a hallmark of many cancers.[9] Several HDAC inhibitors, including this compound and Tucidinostat, have been shown to suppress this pathway.[11]
References
- 1. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. tucidinostat - My Cancer Genome [mycancergenome.org]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of Mocetinostat and Other HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, not only for their direct anti-tumor effects but also for their significant immunomodulatory properties. This guide provides a detailed comparison of the immunomodulatory effects of Mocetinostat (a Class I/IV HDAC inhibitor) with other notable HDAC inhibitors (HDACis) such as Vorinostat, Romidepsin, and Entinostat. The information presented is supported by experimental data to aid in research and drug development decisions.
At a Glance: Comparative Immunomodulatory Effects
This compound distinguishes itself through its selective inhibition of HDACs 1, 2, 3, and 11, leading to a unique profile of immune modulation. This includes the upregulation of antigen presentation machinery on tumor cells and a shift in the tumor microenvironment from an immunosuppressive to an immune-active state.
| Feature | This compound | Vorinostat (SAHA) | Romidepsin (FK228) | Entinostat (MS-275) |
| HDAC Class Specificity | Class I/IV | Pan-HDAC (I, II, IV) | Class I | Class I |
| PD-L1 Upregulation | Yes[1] | Yes | Yes[2] | Yes |
| Antigen Presentation (MHC) Upregulation | Yes (Class I & II)[1] | Yes | Yes | Yes |
| Regulatory T Cell (Treg) Modulation | Decreases intratumoral Tregs[1] | Can enhance Treg function | Can enhance Treg function | Decreases Treg function[3] |
| Myeloid-Derived Suppressor Cell (MDSC) Modulation | Decreases intratumoral MDSCs[1][3] | Can increase MDSCs at high concentrations | - | Decreases MDSCs[3] |
| CD8+ T Cell Modulation | Increases intratumoral CD8+ T cells[1] | - | - | Enhances CD8+ T cell function |
| Cytokine Modulation | Attenuates IL-6/STAT3 signaling[4] | Downmodulates IL-10 | Downmodulates IL-10 | - |
In-Depth Analysis of Immunomodulatory Mechanisms
Enhancement of Tumor Cell Recognition
This compound has been shown to increase the expression of genes involved in antigen presentation, including both MHC class I and class II molecules, on tumor cells. This effect is crucial for enhancing the ability of the immune system, particularly cytotoxic T lymphocytes (CTLs), to recognize and eliminate cancer cells. This compound achieves this by increasing active histone marks, such as H3K27ac, at the promoters of these genes.[1] Furthermore, it synergizes with interferon-gamma (IFN-γ) to upregulate the master regulator of class II MHC gene expression, CIITA.[1]
Other HDACis, including Vorinostat and Romidepsin, also upregulate MHC expression, contributing to their immunomodulatory effects. The upregulation of PD-L1 by this compound and other HDACis can have a dual role. While it can contribute to immune evasion, it also serves as a biomarker and a target for combination therapy with checkpoint inhibitors.[1][2]
Modulation of Immunosuppressive Cells
A key differentiator for this compound is its ability to reduce the populations of immunosuppressive cells within the tumor microenvironment.
-
Regulatory T cells (Tregs): this compound treatment leads to a decrease in intratumoral Tregs.[1] In ex vivo assays with patient-derived Tregs, this compound has been shown to downregulate the expression of key Treg transcription factors, FOXP3 and HELIOS.[1] In contrast, some pan-HDAC inhibitors like Vorinostat and the class I inhibitor Romidepsin have been reported to potentially enhance Treg function, which could be counterproductive in an anti-cancer setting.[5] Entinostat, another class I HDACi, has been shown to decrease Treg suppressive function.[3]
-
Myeloid-Derived Suppressor Cells (MDSCs): this compound also reduces the presence of CD11b+Gr1+ cells, a population that includes MDSCs, in the tumor microenvironment.[1][3] This is significant as MDSCs are potent suppressors of T cell activity. Entinostat has a similar effect on MDSCs.[3] Interestingly, high concentrations of Vorinostat have been suggested to potentially increase MDSC numbers.[3]
Enhancement of Effector Immune Cells
By reducing the influence of immunosuppressive cells, this compound treatment can lead to an increase in the proportion of intratumoral CD8+ T cells, the primary effector cells responsible for killing cancer cells.[1] This shift in the balance from immunosuppressive to effector cells is a critical aspect of its immunomodulatory action.
Signaling Pathways Modulated by this compound and Other HDACis
The immunomodulatory effects of HDAC inhibitors are underpinned by their influence on key signaling pathways within both tumor and immune cells.
Caption: Comparative overview of signaling pathways and immune cells modulated by this compound versus other HDAC inhibitors.
-
NF-κB Pathway: HDACs play a complex role in regulating the NF-κB signaling pathway, which is central to inflammation and immunity.[6] HDAC3, for instance, can deacetylate the p65 subunit of NF-κB, thereby terminating its activity.[7] Inhibition of HDAC3 by class I selective inhibitors could therefore prolong NF-κB activation. The differential effects of various HDACis on NF-κB signaling in specific immune cell subsets contribute to their distinct immunomodulatory profiles.
-
STAT Pathways: this compound has been shown to attenuate the IL-6/STAT3 signaling pathway, which is often associated with chronic inflammation and tumor progression.[4] The IFN-γ/STAT1 pathway, crucial for anti-viral and anti-tumor immunity, is also influenced by HDAC activity.[8] By modulating these pathways, HDACis can shift the cytokine milieu and the functional orientation of immune cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the cited studies.
Flow Cytometry for Immune Cell Phenotyping
-
Objective: To quantify the populations of different immune cells (e.g., Tregs, MDSCs, CD8+ T cells) in tissues or peripheral blood.
-
Protocol Summary:
-
Sample Preparation: Single-cell suspensions are prepared from tumors or peripheral blood mononuclear cells (PBMCs) are isolated by density gradient centrifugation.
-
Surface Staining: Cells are incubated with a cocktail of fluorescently labeled antibodies against cell surface markers. A typical panel for Treg analysis includes CD3, CD4, CD25, and CD127. For MDSCs, markers often include CD11b, Gr-1 (in mice) or CD14, CD15, and HLA-DR (in humans).
-
Intracellular Staining (for Tregs): For transcription factors like FOXP3, cells are fixed and permeabilized after surface staining, followed by incubation with an anti-FOXP3 antibody.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are employed to identify specific cell populations based on their marker expression.
-
References
- 1. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and Immune Correlate Results from a Phase 1b Study of the HDAC Inhibitor this compound with Ipilimumab and Nivolumab in Unresectable Stage III/IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Effects of Histone Deacetylase Inhibitors on Myeloid-Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo Analyses of Regulatory T Cell Suppression of CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone/protein deacetylases and T-cell immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Immune Responses by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dysregulation of the IFN-γ-STAT1 signaling pathway in a cell line model of large granular lymphocyte leukemia | PLOS One [journals.plos.org]
Safety Operating Guide
Safe Disposal of Mocetinostat: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling Mocetinostat are tasked with a critical responsibility: ensuring its proper disposal to safeguard both human health and the environment. As a potent histone deacetylase (HDAC) inhibitor with cytotoxic properties, this compound requires stringent disposal protocols in line with regulations for hazardous pharmaceutical waste.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligned with industry best practices and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[4][5] This document contains critical information regarding its hazards, which include toxicity and the potential to cause allergic skin reactions or asthma-like symptoms if inhaled.[5][6]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Wear double gloves.
-
Gown: A protective gown with a solid front is required.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: If there is a risk of aerosolization, a respirator should be worn.[4][5]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[1][2][7] The following procedure outlines a compliant and safe disposal pathway:
-
Segregation of Waste:
-
Waste Collection and Labeling:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers. For materials contaminated with cytotoxic agents, purple-lidded containers are often used.[8]
-
The label should clearly state "Hazardous Waste," "Cytotoxic Waste," and identify the contents, including "this compound."
-
-
Disposal of Solid this compound and Contaminated Materials:
-
Place all solid waste, including unused product and contaminated consumables, directly into the designated hazardous waste container.
-
Do not dispose of these materials in regular trash or biohazard bags.
-
-
Disposal of Liquid Waste:
-
Aqueous solutions of this compound should not be poured down the drain or into any sewage system.[5]
-
Collect all liquid waste containing this compound in a sealed, leak-proof hazardous waste container.
-
If required by your institution's waste management plan, neutralize the waste according to established protocols before collection.
-
-
Decontamination of Work Surfaces:
-
Arranging for Professional Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste management company.[2][11] These companies are equipped to handle and transport hazardous materials for final disposal, which is typically incineration for cytotoxic waste.[9]
-
Follow your institution's procedures for scheduling a hazardous waste pickup.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for its handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C₂₃H₂₀N₆O |
| Molecular Weight | 396.4 g/mol |
| Solubility | DMSO: ~20 mg/mL[12]DMF: ~25 mg/mL[12]DMF:PBS (pH 7.2) (1:1): ~0.5 mg/mL[12] |
| IC₅₀ Values | HDAC1: 0.15 µM[13]HDAC2: 0.29 µM[13]HDAC3: 1.66 µM[13]HDAC11: 0.59 µM[13] |
| Storage Temperature | -20°C[12] |
Experimental Protocol: Assessing Cell Viability After this compound Treatment
To determine the cytotoxic effects of this compound, a common experimental approach is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Culture: Cancer cells (e.g., a human leukemia cell line) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
This compound Treatment: A stock solution of this compound is prepared in a suitable solvent like DMSO.[12] This is then diluted to various concentrations in the cell culture medium. The old medium is removed from the cells, and the medium containing different concentrations of this compound is added. A control group receives medium with the solvent alone.
-
Incubation: The cells are incubated with this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After incubation, the medium is replaced with fresh medium containing MTT.
-
The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
-
A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Analysis: The results are analyzed to determine the effect of different concentrations of this compound on cell viability and to calculate the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the MTT assay to assess the impact of this compound on cell viability.
MTT assay workflow for this compound.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | C23H20N6O | CID 9865515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. secamb.nhs.uk [secamb.nhs.uk]
- 9. danielshealth.com [danielshealth.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. medprodisposal.com [medprodisposal.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
Essential Safety and Logistical Information for Handling Mocetinostat
IMMEDIATE ACTION REQUIRED: This document contains critical safety protocols for handling Mocetinostat. Adherence to these guidelines is mandatory to ensure personal safety and regulatory compliance.
This compound is a potent, orally active, and isotype-selective histone deacetylase (HDAC) inhibitor.[1][2] Due to its pharmacological activity, it is classified as a toxic substance and requires specific handling procedures to prevent exposure.[3] It is a moderate to severe irritant to the skin and eyes and may cause allergic reactions upon skin contact or respiratory difficulties if inhaled.[3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in a laboratory setting. This guidance is based on established safety protocols for handling potent pharmaceutical compounds and cytotoxic agents.[5][6][7][8]
Summary of Required PPE by Task
| Task | Minimum Required PPE |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields, FFP3 Respirator |
| Reconstituting in Solvent | Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields, Chemical Fume Hood |
| Administering to Cell Cultures | Nitrile Gloves, Disposable Gown, Safety Glasses |
| Handling Waste | Double Nitrile Gloves, Disposable Gown, Safety Glasses |
| Cleaning Spills | Double Nitrile Gloves (heavy-duty), Disposable Gown, Safety Glasses with Side Shields, FFP3 Respirator, Shoe Covers |
Detailed PPE Specifications
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves. Double gloving is required for handling the solid compound and for waste disposal.[6] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or contamination. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.[5][6] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or a face shield.[5][6] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved FFP3 or N95 respirator is required when handling the powdered form of this compound outside of a certified chemical fume hood.[5] | Prevents inhalation of the powdered compound, which can cause respiratory sensitization.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood or a powder containment balance enclosure, to minimize inhalation exposure.
-
Ensure all necessary PPE is readily available and has been inspected for integrity before use.
-
An emergency eyewash station and safety shower must be accessible in the immediate vicinity.
2. Donning PPE:
-
The following sequence should be followed for donning PPE:
-
Gown
-
Inner gloves
-
Face mask/respirator
-
Eye protection
-
Outer gloves (pulled over the cuffs of the gown)
-
3. Handling this compound:
-
When weighing the solid compound, use a dedicated set of utensils.
-
To reconstitute, add the solvent slowly to the vial containing this compound to avoid aerosolization. This compound is soluble in organic solvents like DMSO and DMF.[9]
-
For cell culture applications, perform all manipulations within a biological safety cabinet.
4. Doffing PPE:
-
The removal of PPE should be done in a manner that minimizes the risk of cross-contamination.
-
The following sequence should be followed for doffing PPE:
-
Outer gloves
-
Gown
-
Eye protection
-
Face mask/respirator
-
Inner gloves
-
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
| Waste Type | Container | Disposal Procedure |
| Unused this compound Powder | Labeled, sealed, and puncture-proof hazardous waste container. | Dispose of as hazardous chemical waste according to institutional and local regulations. Must not be disposed of with household garbage.[4] |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, sealed, and puncture-proof hazardous waste container. | Dispose of as hazardous chemical waste. |
| Contaminated PPE | Labeled, sealed biohazard bag. | Dispose of as hazardous chemical waste. |
| Liquid Waste (e.g., unused solutions) | Labeled, sealed, and leak-proof hazardous waste container. | Do not pour down the drain.[4] Dispose of as hazardous chemical waste. |
General Disposal Guidelines:
-
All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and "this compound."
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. If unsure, consult your institution's Environmental Health and Safety (EHS) department.
-
For at-home disposal of unused non-flush list medicines, the FDA recommends mixing the medicine with an unappealing substance like dirt or coffee grounds, placing it in a sealed plastic bag, and then throwing it in the trash.[10] However, for a research compound like this compound, institutional hazardous waste procedures should always be prioritized.
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do not induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator, heavy-duty gloves, a gown, and shoe covers.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
Report the spill to your EHS department.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 6. halyardhealth.com [halyardhealth.com]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
